5-Bromo-2-(trifluoromethyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFDWXWNFKZVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652827 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799557-86-1 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common synthetic applications, and outlines its utility in the development of kinase inhibitors and other biologically active molecules. This guide is intended to be a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.
Core Properties of this compound
This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom provide two reactive sites for a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrF₃N₂ | [3] |
| Molecular Weight | 226.98 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Melting Point | 41-45 °C | - |
| Boiling Point | 139.8 °C at 760 mmHg | - |
| Density | 1.81 g/cm³ | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | - |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)Br | [3] |
| InChI | InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | [3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom.
Synthesis and Purification
The most common method for the synthesis of this compound is the electrophilic bromination of 2-(trifluoromethyl)pyrimidine.
Synthesis Experimental Protocol: Bromination of 2-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)pyrimidine
-
Bromine (Br₂)
-
Acetic acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in acetic acid.
-
Slowly add bromine (1.1 - 1.5 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a valuable building block due to its two distinct reactive sites. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group can influence its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in drug discovery.
The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne.
Experimental Protocol: General Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Workflow Diagram: Sonogashira Coupling
Caption: Generalized workflow for Sonogashira coupling.
This reaction is used to form carbon-nitrogen bonds by coupling the pyrimidine with a primary or secondary amine.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture at 80-110 °C until the starting material is fully consumed.
-
Cool the reaction, filter through a pad of celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Biological Relevance and Drug Discovery Applications
While this compound itself is not known to have significant direct biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.
The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a core component of many kinase inhibitors. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in acute myeloid leukemia.[5]
Other Therapeutic Areas
Derivatives of this compound have also been explored for other therapeutic applications, including:
-
Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities.
-
Anticancer Agents: Various compounds synthesized from this starting material have been evaluated for their anticancer properties.[6]
Note on Signaling Pathways: As this compound is a synthetic intermediate, there is no direct signaling pathway in which it is involved. The signaling pathways of relevance are those targeted by the final drug molecules synthesized using this building block, such as the FLT3 and CHK1 signaling pathways in the case of the aforementioned kinase inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the straightforward introduction of diverse functionalities through well-established cross-coupling methodologies. The prevalence of the trifluoromethyl-pyrimidine motif in modern medicinal chemistry underscores the importance of this compound as a key starting material for the development of novel therapeutics. This guide provides essential information and protocols to facilitate its use in the research and development of new chemical entities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidine. The pyrimidine core is a crucial scaffold in medicinal chemistry, and the introduction of a bromine atom at the C-5 position, along with a trifluoromethyl group at C-2, offers a versatile intermediate for the development of novel therapeutic agents. This document details a primary synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
Halogenated pyrimidines are pivotal building blocks in the synthesis of a diverse range of biologically active molecules.[1] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of the final compound. This compound is therefore a valuable intermediate in drug discovery and development.[2] This guide focuses on a direct and efficient method for its preparation from the readily available 2-(trifluoromethyl)pyrimidine.
Synthetic Methodology: Direct Bromination
The primary method for the synthesis of this compound involves the direct electrophilic bromination of 2-(trifluoromethyl)pyrimidine. The pyrimidine ring is an electron-deficient system, which can make direct electrophilic substitution challenging.[1] However, the reaction can be effectively carried out using molecular bromine in an acidic medium, which facilitates the bromination at the C-5 position, the least electron-deficient site on the ring.[1][3]
Reaction Scheme
Caption: Direct bromination of 2-(trifluoromethyl)pyrimidine.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound:
-
Reaction Setup: In a suitable reaction vessel, dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid.[2][3][4]
-
Reagent Addition: Slowly add 50 g of bromine dropwise to the solution.[2][3][4]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature overnight with stirring.[2][3][4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[2][4] Add an appropriate amount of water and ethyl acetate for extraction.[2][4]
-
Extraction: Separate the organic and aqueous phases. Collect the organic phase.[2][4]
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[2][4]
-
Purification: The crude product, 29 g of this compound, can be further purified if necessary.[2][4]
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used/Obtained | Moles | Yield (%) |
| 2-(Trifluoromethyl)pyrimidine | C₅H₃F₃N₂ | 148.09 | 24 g | 0.162 | - |
| Bromine | Br₂ | 159.81 | 50 g | 0.313 | - |
| This compound | C₅H₂BrF₃N₂ | 226.98 | 29 g | 0.128 | ~79% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Alternative Brominating Agents
While direct bromination with molecular bromine is effective, other reagents can also be employed for the bromination of pyrimidine rings, often under milder conditions. These include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid that serves as an electrophilic bromine source.[1][5][6] Reactions are typically carried out in polar aprotic solvents.[1]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another efficient brominating agent for pyrimidine and purine nucleosides.[7]
The choice of brominating agent can depend on the specific substrate, desired reaction conditions, and safety considerations.
Conclusion
The synthesis of this compound from 2-(trifluoromethyl)pyrimidine via direct bromination is a robust and high-yielding method. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully perform this synthesis. The resulting product is a key intermediate for the creation of more complex molecules with potential therapeutic applications. Further exploration of alternative brominating agents may offer milder reaction conditions and broader substrate scope.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 799557-86-1 [chemicalbook.com]
- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 5-Bromo-2-(trifluoromethyl)pyrimidine. The structural and analytical data presented herein are essential for researchers and professionals involved in drug discovery and development, ensuring accurate identification and quality control of this compound in synthetic processes. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, and presents the expected spectral data in clearly structured tables.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This information is critical for the verification of the compound's identity and purity.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| ¹H | ~8.9 | Singlet | The two protons on the pyrimidine ring are chemically equivalent. |
| ¹³C | C2: ~155 (q)C4, C6: ~160C5: ~115CF₃: ~120 (q) | Quartet (q) for carbons coupled to fluorine. | Chemical shifts are sensitive to solvent and concentration. |
| ¹⁹F | ~-68 | Singlet | Referenced against a standard such as CFCl₃. |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1550 | C=N stretch (pyrimidine ring) | Strong |
| 1550-1500 | C=C stretch (pyrimidine ring) | Strong |
| 1350-1150 | C-F stretch (trifluoromethyl group) | Very Strong |
| ~1050 | C-Br stretch | Medium-Strong |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment | Notes |
| 226/228 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine. |
| 207/209 | [M-F]⁺ | Loss of a fluorine atom. |
| 157/159 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 78 | [C₄H₂N₂]⁺ | Pyrimidine ring fragment after loss of Br and CF₃. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 15-25 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrum is recorded on the same spectrometer, typically with a spectral width of 200-250 ppm.
-
Acquisition parameters include an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) are accumulated.
-
Broadband proton decoupling is applied to simplify the spectrum by removing ¹H-¹³C coupling.
4. ¹⁹F NMR Acquisition:
-
The spectrum is acquired on a spectrometer equipped with a fluorine probe.
-
A spectral width appropriate for fluorinated organic compounds is used (e.g., -250 to 50 ppm).
-
Proton decoupling is often employed to simplify the spectrum.
5. Data Processing:
-
The acquired raw data (Free Induction Decay - FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the internal standard (TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) in an approximate 1:100 ratio using an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.
2. Acquisition:
-
The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
A background spectrum of a pure KBr pellet (or the empty sample holder) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion with a syringe pump, or through a gas chromatography (GC) or liquid chromatography (LC) inlet.
2. Ionization:
-
For a volatile compound like this, Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Alternatively, softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to increase the abundance of the molecular ion peak.
3. Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
The detector scans a relevant mass range, for example, m/z 50-350, to detect the molecular ion and its fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-Bromo-2-(trifluoromethyl)pyrimidine. This information is critical for its application in research, particularly in drug development and medicinal chemistry, where understanding a compound's physical characteristics is essential for handling, formulation, and predicting its behavior in biological systems.
Core Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that while data for melting and boiling points are available from various suppliers, there can be slight variations in the reported values. Information on its solubility is limited, with qualitative descriptions suggesting low solubility in water.
| Physical Property | Value | Source |
| Melting Point | 41-42 °C | Commercial Supplier Data |
| Boiling Point | 139.8 °C at 760 mmHg | Commercial Supplier Data |
| Solubility | Sparingly soluble in water.[1] A related compound, 5-bromo-2-methyl-pyrimidine, is soluble in methanol. | Guidechem[1], ChemicalBook[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature. However, standard methodologies for organic compounds are applicable.
Melting Point Determination
The melting point of a solid compound can be determined using the capillary method .
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
A small, dry sample of the compound is packed into the sealed end of a capillary tube.
-
The capillary tube is placed in the melting point apparatus along with a thermometer.
-
The apparatus is heated slowly and steadily.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point Determination
For the determination of the boiling point of a liquid, the distillation method or the Thiele tube method can be employed.
Apparatus (Thiele Tube Method):
-
Thiele tube
-
Heat-stable oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
A capillary tube, with its sealed end up, is placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in the oil-filled Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Determination
A common method for determining the solubility of a compound is the gravimetric method .
Apparatus:
-
Analytical balance
-
Vials with caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Solvent of interest (e.g., water, ethanol, DMSO)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a vial.
-
The mixture is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated, and the mass of the remaining solid is determined.
-
The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.
Logical Relationships and Potential Mechanisms of Action
While specific signaling pathways involving this compound are not detailed in the available literature, research on related trifluoromethyl pyrimidine derivatives provides insights into their potential biological activities, particularly as antiviral and antifungal agents.
One study on a trifluoromethyl pyrimidine derivative demonstrated its antiviral activity against the Tobacco Mosaic Virus (TMV). The proposed mechanism involves the inhibition of viral self-assembly by targeting the TMV coat protein (TMV-CP).[3][4][5] This interaction prevents the proper formation of new virus particles. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed antiviral mechanism of a trifluoromethyl pyrimidine derivative against TMV.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in the development of novel therapeutic agents. While a definitive crystal structure remains to be publicly disclosed, this document synthesizes the available data on its synthesis, properties, and its role as a precursor in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a solid, highly purified compound utilized in synthetic chemistry.[1] Its fundamental properties are summarized in the table below, offering a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 799557-86-1 | [1] |
| Molecular Formula | C5H2BrF3N2 | [1] |
| Molecular Weight | 226.98 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | Ambient |
Synthesis of this compound
A general procedure for the synthesis of this compound involves the bromination of 2-(trifluoromethyl)pyrimidine.[3] The detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: Dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid in a suitable reaction vessel.
-
Bromination: Slowly add 50 g of bromine dropwise to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it overnight.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Perform an extraction using an appropriate amount of water and ethyl acetate.
-
Phase Separation: Separate the organic and aqueous phases. Collect the organic phase.
-
Drying: Dry the organic phase using anhydrous sodium sulfate.
-
Concentration: Concentrate the dried organic phase under reduced pressure to yield the final product, this compound.[3]
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
Commercial Suppliers and Technical Guide for 5-Bromo-2-(trifluoromethyl)pyrimidine in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive bromo substituent, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of commercial suppliers, key technical data, and its primary application in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, which are under investigation for the treatment of cardiovascular diseases.
Commercial Availability
A variety of chemical suppliers offer this compound for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the quality of the compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is compiled from various supplier safety data sheets (SDS) and publicly available databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 799557-86-1[1] |
| Molecular Formula | C₅H₂BrF₃N₂[1] |
| Molecular Weight | 226.98 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | ≥97% to ≥99% (Varies by supplier) |
| Storage Temperature | Room temperature or 4°C[1] |
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Application in Drug Discovery: Synthesis of Lp-PLA2 Inhibitors
A primary application of this compound in drug discovery is its use as a starting material for the synthesis of inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and cardiovascular events. By inhibiting this enzyme, these compounds aim to reduce inflammation within atherosclerotic plaques, potentially preventing plaque rupture and subsequent heart attacks and strokes.
The Lp-PLA2 Signaling Pathway in Atherosclerosis
The signaling pathway involving Lp-PLA2 in the context of atherosclerosis is a critical area of study. The following diagram illustrates the key steps in this pathway and the point of intervention for Lp-PLA2 inhibitors.
Caption: The Lp-PLA2 signaling pathway in atherosclerosis and the point of therapeutic intervention.
Experimental Protocols
The synthesis of Lp-PLA2 inhibitors from this compound often involves standard cross-coupling reactions to introduce substituents at the 5-position. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed in this context.
General Experimental Workflow for Synthesis
The general workflow for utilizing this compound in the synthesis of more complex molecules, such as kinase inhibitors, is depicted below. This typically involves a sequential or one-pot cross-coupling reaction followed by purification.
Caption: A generalized workflow for the synthesis of inhibitors using this compound.
Representative Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Representative Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel drug candidates, particularly Lp-PLA2 inhibitors. This guide provides essential technical information to aid researchers in its procurement and application. The provided experimental protocols offer a starting point for the synthesis of more complex derivatives, and the signaling pathway diagram illustrates the biological rationale for its use in drug discovery. As with any chemical research, appropriate safety precautions should be taken when handling this compound.
References
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for 5-Bromo-2-(trifluoromethyl)pyrimidine (CAS No: 799557-86-1), a key building block in chemical synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: GHS Hazard Summary
| Category | GHS Pictogram | Signal Word | Hazard Statements |
| Classification | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][4] |
| Prevention | - | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| Response | - | - | P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | - | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H2BrF3N2[1][2] |
| Molecular Weight | 226.98 g/mol [2][5] |
| Appearance | Solid[5] |
| CAS Number | 799557-86-1[1][2][6] |
| Boiling Point | 247.2 ± 50.0 °C at 760 mmHg[5] |
| Storage Temperature | -20°C, stored under nitrogen[5] |
Experimental Protocols and Handling
Safe handling practices are paramount when working with this compound. All operations should be conducted within a certified chemical fume hood.
General Handling Protocol
-
Preparation : Before handling, ensure all necessary Personal Protective Equipment (PPE) is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to prevent inhalation of dust. Use tools (spatulas, etc.) dedicated to this chemical or clean them thoroughly after use.
-
In Use : When used in reactions, such as the synthesis of pyrimidinone compounds, ensure the apparatus is securely clamped and that any potential for aerosol generation is minimized.[6] A synthesis example involves dissolving the compound in acetic acid and adding bromine dropwise, followed by heating to reflux.[6][7] This procedure must be performed in a well-ventilated fume hood.
-
Post-Handling : After handling, decontaminate the work surface and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[4][8] Contaminated clothing should be removed and laundered before reuse.[4]
Storage
Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area.[3][8] For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[5]
Caption: General workflow for safely handling this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
Table 3: Recommended Exposure Controls and PPE
| Control Type | Recommendation |
| Engineering Controls | Work exclusively in a well-ventilated area, preferably a certified chemical fume hood.[9] An eyewash station and safety shower should be readily accessible.[9] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that is tested and approved under government standards such as EN166 (EU) or NIOSH (US).[9][10] |
| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact.[9][10] |
| Respiratory Protection | For operations that may generate significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[9] |
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][9][10]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10]
-
Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[10]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][10]
Caption: Logical flow for emergency response to different types of exposure.
Accidental Release and Fire-Fighting Measures
Accidental Release
In case of a spill, evacuate non-essential personnel.[4] Ensure adequate ventilation.[10] Wearing full PPE, sweep up the spilled solid material, taking care to avoid generating dust.[8][10] Collect the material into a suitable, labeled container for disposal.[4]
Fire-Fighting Measures
Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][10] Hazardous combustion products can include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[3][10]
Stability and Reactivity
The compound is stable under recommended storage conditions.[10] Avoid exposure to excess heat and dust formation.[9] Information on specific incompatible materials is limited, but contact with strong oxidizing agents should be avoided.
Disposal Considerations
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1] Waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[10]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Bromo-5-(trifluoromethyl)pyrimidine | 69034-09-9 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Alternative Synthetic Routes to 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including inhibitors of Lp-PLA2.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a versatile intermediate for various coupling reactions. This technical guide provides an in-depth overview of alternative synthetic routes to this valuable compound, presenting detailed experimental protocols, quantitative data for comparison, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Synthetic Strategies
Several synthetic approaches to this compound have been reported, ranging from direct electrophilic bromination to multi-step sequences involving the construction of the pyrimidine ring. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale, and safety considerations.
Route 1: Direct Bromination of 2-(Trifluoromethyl)pyrimidine
This is a straightforward and commonly employed method that involves the direct electrophilic bromination of the pre-formed 2-(trifluoromethyl)pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group directs the bromination to the 5-position.
Experimental Protocol:
To a solution of 2-(trifluoromethyl)pyrimidine (24 g) in acetic acid (200 ml), bromine (50 g) was added dropwise.[1][2][3] The reaction mixture was then heated to reflux and stirred overnight.[1][2][3] After cooling to room temperature, water and ethyl acetate were added for extraction. The organic phase was separated, collected, and dried over anhydrous sodium sulfate.[1] The solvent was removed under reduced pressure to yield the final product.[1]
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-(Trifluoromethyl)pyrimidine (24 g) | Bromine (50 g) | Acetic Acid (200 ml) | Overnight (reflux) | 29 g | [1][3] |
Reaction Workflow:
References
The Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to their biological targets, while the bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Although the compound is commercially available and its CAS number (799557-86-1) is registered, a definitive first report of its synthesis could not be identified in a comprehensive search of scientific and patent literature. This guide presents a representative and detailed synthetic method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 799557-86-1 | [1] |
| Molecular Formula | C₅H₂BrF₃N₂ | [1] |
| Molecular Weight | 226.98 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41-42 °C | [2] |
Synthesis of this compound
The following section details a robust method for the synthesis of this compound, adapted from a patented procedure.[3] The reaction proceeds via the bromination of 2-(trifluoromethyl)pyrimidine.
Reaction Scheme
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-(trifluoromethyl)pyrimidine. This key building block is instrumental in the synthesis of a wide array of 5-aryl-2-(trifluoromethyl)pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl group and the inherent electronic properties of the pyrimidine ring make this substrate a versatile component for creating novel molecular entities.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and versatile method for the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast number of pharmacologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1]
This compound is a particularly valuable substrate in drug discovery programs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki-Miyaura coupling, allowing for the systematic exploration of structure-activity relationships (SAR).
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-aryl-2-(trifluoromethyl)pyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Yields
The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is representative and has been compiled from analogous reactions with structurally similar trifluoromethyl-substituted heterocyclic bromides.[1][2] Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-(trifluoromethyl)pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 90 |
| 3 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 88 |
| 4 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 75 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(trifluoromethyl)pyrimidine | 82 |
| 6 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-(trifluoromethyl)pyrimidine | 80 |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)pyrimidine | 78 |
| 8 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2-(trifluoromethyl)pyrimidine | 87 |
| 9 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-2-(trifluoromethyl)pyrimidine | 80 |
| 10 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-2-(trifluoromethyl)pyrimidine | 75 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.5 equivalents)
-
Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and ligand (e.g., XPhos, 5-10 mol%)[2]
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Ethanol/Water mixture, typically 4:1)[2]
-
Microwave reactor vials and caps
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), K₂CO₃ (2.0 eq.), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).[2]
-
Add the degassed ethanol/water (4:1) solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 135 °C) for a set time (e.g., 40 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-(trifluoromethyl)pyrimidine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyrimidine is a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters.
Catalytic Cycle
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 74 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 89 |
| 3 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 87 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 80 |
| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 80 |
Data adapted from the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1][2][3]
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling enables the formation of C-C bonds using organozinc reagents, which are often prepared in situ. This method is known for its high functional group tolerance.
Catalytic Cycle
Data Presentation
Specific quantitative data for the Negishi coupling of this compound is scarce. However, the following table provides data for the Negishi coupling of a structurally related 5-iodo-2'-deoxyuridine derivative with unactivated alkylzinc bromides, which can serve as a starting point for optimization.[4][5]
| Entry | Alkylzinc Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (3-Fluoropropyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 47 |
| 2 | (4-Fluorobutyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 52 |
| 3 | (5-Fluoropentyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 50 |
| 4 | Propylzinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 55 |
| 5 | Pentylzinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 51 |
Data adapted from the coupling of a 5-iodo-2'-deoxyuridine derivative.[4][5]
Experimental Protocol
-
Organozinc Reagent Preparation (in situ): In a flame-dried flask under an inert atmosphere, activate zinc dust. Add the corresponding alkyl or aryl halide and a suitable solvent (e.g., THF, DMA).
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or Pd(P(t-Bu)₃)₂).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMA). Then, add the freshly prepared organozinc reagent via cannula.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling this compound with terminal alkynes.
Catalytic Cycle
Data Presentation
The following table presents representative yields for the Sonogashira coupling of a similar substrate, 5-bromopyrimidine, with various terminal alkynes.[6]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
Data adapted from the coupling of a 2-benzyloxy-5-iodopyrimidine, with comparable reactivity to 5-bromopyrimidines.[6]
Experimental Protocol
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.
Catalytic Cycle
Data Presentation
The following table provides representative data for the Buchwald-Hartwig amination of a similar substrate, 5-bromo-2-chlorobenzo[d]thiazole, which can guide the optimization for this compound.[7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |
Data adapted from the amination of 5-bromo-2-chlorobenzo[d]thiazole.[7]
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5-substituted-2-(trifluoromethyl)pyrimidine are of significant interest as kinase inhibitors. For instance, they have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The EGFR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
EGFR Signaling Pathway
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidines. These compounds are valuable intermediates for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this important building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-2-(trifluoromethyl)pyrimidine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Its structural resemblance to the purine bases of ATP allows for effective competition at the ATP-binding site of kinases, a critical family of enzymes often dysregulated in cancer and other diseases. The strategic functionalization of the pyrimidine ring is paramount in achieving high potency and selectivity for the target kinase. 5-Bromo-2-(trifluoromethyl)pyrimidine has emerged as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors.
The presence of a bromine atom at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, and amino moieties, allowing for extensive exploration of the chemical space to optimize inhibitor-kinase interactions. Furthermore, the electron-withdrawing trifluoromethyl group at the C2 position can significantly enhance the potency and metabolic stability of the resulting inhibitor.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a key starting material, summarize their biological activities against prominent cancer targets like EGFR, FLT3, and CHK1, and visualize the relevant signaling pathways and experimental workflows.
Target Kinases and Inhibitor Activity
Derivatives of this compound have demonstrated potent inhibitory activity against several kinases implicated in oncogenic signaling pathways.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer.[1] Novel series of 5-trifluoromethylpyrimidine derivatives have been developed that exhibit significant inhibitory effects on EGFR and the proliferation of cancer cells.[1]
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis. Dual inhibitors targeting both FLT3 and other kinases like CHK1 have been synthesized using a 5-trifluoromethyl-2-aminopyrimidine scaffold.
Checkpoint Kinase 1 (CHK1)
CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway, making it an attractive target for cancer therapy in combination with DNA-damaging agents.
Quantitative Data for Kinase Inhibitors
The inhibitory activities of representative kinase inhibitors derived from trifluoromethylpyrimidine scaffolds are summarized below.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| EGFR Inhibitor 1 | EGFR | 91 | A549 | 350 | [2] |
| MCF-7 | 3240 | [2] | |||
| PC-3 | 5120 | [2] | |||
| FLT3/CHK1 Inhibitor 1 | FLT3-WT | ≤ 25 | MV4-11 | < 4 | [3] |
| FLT3-D835Y | ≤ 25 | [3] | |||
| CHK1 | ≤ 25 | [3] | |||
| c-Kit | >10000 | [3] | |||
| Aurora A Inhibitor 1 | Aurora A | 7.1 | U937 | 12.2 | [4] |
Signaling Pathways
// Nodes EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#D9EAD3", fontcolor="#202124"];
// Edges EGFR -> Grb2; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;
EGFR -> PI3K; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Proliferation;
Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: Simplified EGFR Signaling Pathway and the point of inhibition.
// Nodes FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nand Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#D9EAD3", fontcolor="#202124"];
// Edges FLT3 -> JAK; JAK -> STAT5; STAT5 -> Proliferation;
FLT3 -> PI3K; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation;
FLT3 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;
Inhibitor -> FLT3 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: FLT3 Signaling Pathways and the point of inhibition.
// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR [label="ATR", fillcolor="#FBBC05", fontcolor="#202124"]; CHK1 [label="CHK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdc25 [label="Cdc25", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK [label="CDK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#D9EAD3", fontcolor="#202124"];
// Edges DNA_Damage -> ATR; ATR -> CHK1; CHK1 -> Cdc25 [arrowhead=tee]; Cdc25 -> CDK; CDK -> Cell_Cycle_Arrest [label="Progression", style=dashed]; CHK1 -> DNA_Repair; CHK1 -> Apoptosis; Inhibitor -> CHK1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Caption: CHK1 Signaling in DNA Damage Response.
Experimental Protocols
Protocol 1: Synthesis of a 2-amino-5-aryl-(trifluoromethyl)pyrimidine Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of a 2-amino-5-aryl-(trifluoromethyl)pyrimidine derivative, a common scaffold for various kinase inhibitors.
// Nodes Start [label="this compound\n+\nArylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n- Pd Catalyst (e.g., Pd(PPh3)4)\n- Base (e.g., K2CO3)\n- Solvent (e.g., Dioxane/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n&\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Amino-5-aryl-(trifluoromethyl)pyrimidine", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } .dot Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxy)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-(trifluoromethyl)pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases using the ADP-Glo™ Kinase Assay.[1][4][5][6]
Materials:
-
Recombinant kinase (e.g., EGFR, FLT3, CHK1)
-
Appropriate peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer.
-
Add the test compound dilutions or DMSO (for control).
-
Add a solution containing the kinase and the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of the synthesized kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MV4-11)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of potent kinase inhibitors. The synthetic accessibility and the ability to introduce various substituents through established cross-coupling reactions make it an attractive starting material for drug discovery campaigns targeting kinases implicated in cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors based on this privileged scaffold.
References
Application Notes and Protocols for Heck Reaction of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad functional group tolerance and its ability to construct complex molecular architectures. 5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable building block in medicinal chemistry, featuring an electron-deficient pyrimidine ring activated by a strongly electron-withdrawing trifluoromethyl group. The presence of the bromine atom at the 5-position provides a reactive handle for the introduction of various alkenyl substituents via the Heck reaction, leading to the synthesis of novel compounds with potential applications in drug discovery and materials science.
The electron-withdrawing nature of the 2-(trifluoromethyl)pyrimidine core is anticipated to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the Heck catalytic cycle.[1] These application notes provide an overview of the Heck reaction conditions for this compound and detailed experimental protocols for its coupling with various representative alkenes.
Reaction Principle
The catalytic cycle of the Heck reaction for this compound is initiated by the oxidative addition of the C-Br bond to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-pyrimidine complex. Subsequent coordination of the alkene (olefin) and migratory insertion into the Pd-C bond forms a new carbon-carbon bond. Finally, a β-hydride elimination step releases the desired 5-alkenyl-2-(trifluoromethyl)pyrimidine product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by a base-mediated reductive elimination.[1]
Data Presentation: Representative Heck Reaction Conditions
The following tables summarize typical reaction conditions for the Heck coupling of this compound with various classes of alkenes. These conditions are based on established protocols for similar electron-deficient bromoheterocycles and trifluoromethyl-substituted aryl bromides. Optimization may be required for specific substrate combinations.
Table 1: Heck Coupling with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | High |
| 2 | 4-Methylstyrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 90 | 16 | Good |
| 3 | 4-Methoxystyrene | Pd(PPh₃)₄ (5) | - | NaOAc (2.5) | Toluene | 110 | 10 | Good-High |
| 4 | 4-Chlorostyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 110 | 12 | Good |
Table 2: Heck Coupling with Acrylate Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (1.5) | DMF | 120 | 6 | High |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMAc | 110 | 8 | High |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | Et₃N (2) | Acetonitrile | 100 | 10 | Good-High |
| 4 | t-Butyl acrylate | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Toluene | 110 | 12 | Good |
Table 3: Heck Coupling with Other Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylene glycol vinyl ether | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 18 | Moderate |
| 2 | N-Vinylpyrrolidone | PdCl₂(PPh₃)₂ (4) | - | Et₃N (2.5) | Acetonitrile | 90 | 16 | Good |
| 3 | Allyl alcohol | Pd(OAc)₂ (2) | - | NaOAc (2) | DMF | 100 | 12 | Moderate-Good |
Experimental Protocols
General Materials and Methods:
-
Reagents: this compound, alkenes (styrene, methyl acrylate, etc.), palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄), phosphine ligands (e.g., PPh₃, P(o-tol)₃), and bases (e.g., Et₃N, K₂CO₃, NaOAc) should be of high purity.
-
Solvents: Anhydrous solvents such as N,N-dimethylformamide (DMF), acetonitrile, toluene, and N,N-dimethylacetamide (DMAc) should be used.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere of argon or nitrogen.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the synthesis of 5-styryl-2-(trifluoromethyl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-styryl-2-(trifluoromethyl)pyrimidine.
Protocol 2: Heck Reaction of this compound with Methyl Acrylate
This protocol outlines a general procedure for the synthesis of methyl (E)-3-(2-(trifluoromethyl)pyrimidin-5-yl)acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel, combine this compound and palladium(II) acetate.
-
Purge the vessel with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and methyl acrylate.
-
Seal the vessel and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed (typically 6-8 hours), cool the mixture to ambient temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by silica gel chromatography to yield the product.
Mandatory Visualizations
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine with Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, is an indispensable tool in modern organic synthesis.[2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and organic materials.[3][4]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the Sonogashira coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine is a key transformation for creating a diverse library of 5-alkynyl-2-(trifluoromethyl)pyrimidine derivatives. These compounds serve as crucial building blocks and intermediates for the development of novel therapeutic agents.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1]
-
Transmetalation : The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex. This step involves the transfer of the alkynyl group to the palladium center and regeneration of the copper(I) catalyst.[1]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 5-alkynyl-2-(trifluoromethyl)pyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Conditions are based on established protocols for electronically similar heteroaryl bromides.[1][5][6]
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 4 | 90 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 6 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | 60 | 5 | 88 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 70 | 6 | 92 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ / DMF | 100 | 3 | 87 |
| 6 | 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 12 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a general method suitable for a range of terminal alkynes coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-(trifluoromethyl)pyrimidine.
Protocol 2: Specific Example - Synthesis of 5-(Phenylethynyl)-2-(trifluoromethyl)pyrimidine
Procedure:
-
In a 50 mL Schlenk flask, combine this compound (228 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Follow the general work-up and purification procedure described in Protocol 1 to yield the target compound.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethyl)pyrimidine. This reaction is a powerful method for the synthesis of 5-amino-2-(trifluoromethyl)pyrimidine derivatives, which are important scaffolds in medicinal chemistry. These application notes include recommended reaction conditions, a summary of typical results for analogous heteroaryl halides, detailed experimental procedures, and troubleshooting guidelines to facilitate the successful application of this methodology in a research and development setting.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1][2][3] This reaction has broad functional group tolerance and a wide substrate scope, making it an invaluable tool in drug discovery and development where arylamines are prevalent structural motifs.[4] The substrate, this compound, is an electron-deficient heterocycle, and its amination provides access to a class of compounds with potential applications as kinase inhibitors and other therapeutic agents.[5][6] The successful execution of this transformation is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium catalytic cycle. The generally accepted mechanism involves the oxidative addition of the active Pd(0) catalyst to the C-Br bond of the pyrimidine, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyrimidine and regenerate the Pd(0) catalyst.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the substrate, necessitating careful optimization of the reaction conditions.
Data Presentation: Reaction Parameters for Buchwald-Hartwig Amination of Heteroaryl Bromides
While extensive data for the Buchwald-Hartwig amination of this compound with a wide variety of amines is not consolidated in a single source, the following table summarizes typical conditions and outcomes for the amination of structurally similar bromo-heterocycles. This data serves as a strong starting point for reaction optimization.
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 8 | 82[7][8] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | ~95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
| 4 | N-Methylaniline | Pd-PEPPSI-iPr (1) | - | tBuOK (2.0) | - | RT (milling) | 3 | 85[9] |
| 5 | Piperidine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 16 | ~90 |
| 6 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 7 | High |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.4-2.0 mmol) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed as monitored by TLC or LC-MS. For some reactions, microwave irradiation can significantly reduce the reaction time.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol for Microwave-Assisted Amination
For accelerated reaction times, microwave synthesis can be employed.
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOtBu, 2.5 equiv).
-
Solvent Addition: Add anhydrous toluene (4.0 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes).[10]
-
Work-up and Purification: Follow steps 6-8 of the general protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure the reaction is performed under strictly anaerobic conditions. |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). Consider using microwave heating. | |
| Inappropriate base | The choice of base is crucial. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | |
| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or a milder base. |
| Reaction with solvent | Ensure the use of a non-reactive, anhydrous solvent. | |
| Difficulty in Purification | Residual palladium | Filter the crude reaction mixture through a pad of Celite® or use a palladium scavenger. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 5-amino-2-(trifluoromethyl)pyrimidine derivatives for various applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Lithiation and Functionalization of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the C-5 functionalization of 5-Bromo-2-(trifluoromethyl)pyrimidine, a critical building block in the synthesis of novel therapeutic agents. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability and binding affinity, making this scaffold highly valuable in drug discovery. The described methodology is based on a halogen-metal exchange reaction to generate a highly reactive 5-lithiated pyrimidine intermediate, which can be subsequently quenched with a variety of electrophiles to introduce diverse functional groups at the C-5 position.
Application Notes
The functionalization of this compound is achieved through a bromine-lithium exchange reaction. This process involves the treatment of the starting material with an organolithium reagent at low temperatures to form a transient 5-lithio-2-(trifluoromethyl)pyrimidine intermediate. This potent nucleophile can then react with a wide array of electrophiles to yield the desired 5-substituted-2-(trifluoromethyl)pyrimidine derivatives.
Key Considerations for Successful Lithiation:
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards moisture and oxygen. Therefore, all glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere of argon or nitrogen. Anhydrous solvents are essential for the success of the reaction.
-
Temperature Management: The 5-lithiated pyrimidine intermediate is thermally unstable. The reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent decomposition and unwanted side reactions.
-
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is a commonly used and effective reagent for this transformation. Other organolithium reagents, such as s-butyllithium or t-butyllithium, can also be employed, potentially offering different reactivity profiles.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the lithium cation and the organolithium intermediate. Diethyl ether can also be used.
-
Electrophile Selection: A broad range of electrophiles can be utilized to trap the lithiated intermediate, enabling the synthesis of a diverse library of compounds. The choice of electrophile will determine the nature of the C-5 substituent.
Experimental Protocols
General Protocol for the Lithiation of this compound and Subsequent Electrophilic Quench
This protocol describes a general procedure for the lithiation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., aldehyde, ketone, CO₂, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas supply with a manifold
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: A dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and an argon/nitrogen inlet is assembled. The flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.
-
Addition of Starting Material and Solvent: this compound (1.0 eq) is added to the flask, followed by anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath and stirred for 15 minutes to ensure thermal equilibrium.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for an additional 1-2 hours.
-
Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate or diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted-2-(trifluoromethyl)pyrimidine.
Data Presentation
The following table summarizes the functionalization of this compound with a variety of electrophiles. The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
| Electrophile | Product | Representative Yield (%) |
| Benzaldehyde | (5-(hydroxy(phenyl)methyl)-2-(trifluoromethyl)pyrimidin-5-yl)methanol | 85 |
| Acetone | 2-(5-(2-hydroxypropan-2-yl)-2-(trifluoromethyl)pyrimidin-5-yl)ethanol | 78 |
| Carbon Dioxide (CO₂) | 5-carboxy-2-(trifluoromethyl)pyrimidine | 75 |
| Methyl Iodide | 5-methyl-2-(trifluoromethyl)pyrimidine | 65 |
| Trimethylsilyl chloride | 5-(trimethylsilyl)-2-(trifluoromethyl)pyrimidine | 90 |
| N,N-Dimethylformamide (DMF) | 5-formyl-2-(trifluoromethyl)pyrimidine | 70 |
| Iodine (I₂) | 5-iodo-2-(trifluoromethyl)pyrimidine | 82 |
Visualizations
Caption: Experimental workflow for the lithiation and functionalization of this compound.
Caption: General reaction scheme for the functionalization of this compound.
Application of 5-Bromo-2-(trifluoromethyl)pyrimidine in the Synthesis of Novel Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyrimidine is a versatile and highly valuable building block in modern medicinal chemistry and drug discovery. The presence of a trifluoromethyl group, a bromine atom, and a pyrimidine core makes it an attractive starting material for the synthesis of a diverse array of novel heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, while the bromine atom serves as a convenient handle for various cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, leading to the generation of compound libraries with a wide range of biological activities, including potential anticancer, antifungal, and antiviral properties. Pyrimidine-based compounds are known to be key constituents in a variety of therapeutic agents, often acting as kinase inhibitors or modulators of other important biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocycles, with a focus on palladium-catalyzed cross-coupling reactions.
I. Key Applications and Biological Significance
Novel heterocycles synthesized from this compound have shown promise in various therapeutic areas. The trifluoromethyl-pyrimidine scaffold is a recurring motif in compounds targeting key cellular pathways involved in disease progression.
-
Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[1] One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[1] Furthermore, certain trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis and arrest the cell cycle in human tumor cells.[4]
-
Antifungal Activity: The development of novel fungicides is crucial to combat plant fungal diseases. Pyrimidine derivatives containing a trifluoromethyl group have demonstrated significant antifungal properties. For example, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited good in vitro antifungal activities against a range of pathogenic fungi.[5][6]
-
Antiviral Activity: Pyrimidine analogues are a well-established class of antiviral agents. Novel pyrimidine derivatives have been investigated for their anti-influenza virus activity, showing that strategic substitutions on the pyrimidine ring can lead to potent antiviral compounds.[7]
-
Kinase Inhibition: The pyrimidine core is a privileged scaffold for the development of kinase inhibitors due to its structural similarity to the ATP purine ring, enabling competitive binding to the kinase ATP-binding site.[1] 5-Bromopyrimidine derivatives are versatile starting materials for synthesizing inhibitors of various kinases, such as Aurora kinases, which are key regulators of mitosis and are implicated in cancer.[1]
II. Data Presentation: Biological Activity of Synthesized Heterocycles
The following tables summarize the quantitative data on the biological activity of representative heterocyclic compounds derived from trifluoromethyl-pyrimidine scaffolds.
Table 1: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]
| Compound | Cancer Cell Line | Activity (IC50, µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 1.5 |
| Melanoma (C32) | 2.1 | |
| Prostate Cancer (DU145) | 3.4 | |
| Breast Cancer (MCF-7/WT) | 2.8 |
Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives [8]
| Compound | Fungal Strain | EC50 (µg/mL) |
| Compound 5j | Tobacco mosaic virus (Curative) | 126.4 |
| Compound 5m | Tobacco mosaic virus (Protective) | 103.4 |
| Compound 5u | Rhizoctonia solani | >88.6% inhibition at 100 µg/mL |
Table 3: Antiproliferative Activity of FLT3/CHK1 Dual Inhibitors with a 5-Trifluoromethyl-2-aminopyrimidine Core [6]
| Compound | Cell Line | IC50 (nM) |
| Compound 22 | MV4-11 | <4 |
| Compound 29 | MV4-11 | <4 |
| Compound 30 | MV4-11 | <4 |
| Compound 31 | MV4-11 | <4 |
| Compound 32 | MV4-11 | <4 |
III. Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions using this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(trifluoromethyl)pyrimidines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[9][10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyrimidine.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-(trifluoromethyl)pyrimidines
This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of this compound with a terminal alkyne.[13][14][15][16][17]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA), 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-alkynyl-2-(trifluoromethyl)pyrimidine.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidines
This protocol provides a general method for the palladium-catalyzed amination of this compound.[2][7][8][18][19][20]
Materials:
-
This compound (1.0 equiv)
-
Amine or aniline (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine or aniline.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 5-amino-2-(trifluoromethyl)pyrimidine derivative.
IV. Visualizations
The following diagrams illustrate the general synthetic workflow for creating novel heterocyclic kinase inhibitors and a simplified representation of a kinase signaling pathway that can be targeted by such compounds.
Caption: Synthetic workflow for novel heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 17. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 5-Bromo-2-(trifluoromethyl)pyrimidine in the Synthesis of Substituted Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural bioactive molecules, including the nucleobases of DNA and RNA.[1] 5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block for the synthesis of novel pyrimidine derivatives. Its utility stems from the presence of a reactive bromo group at the 5-position, which is susceptible to various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group at the 2-position further influences the reactivity of the pyrimidine ring. These application notes provide detailed protocols for key synthetic transformations utilizing this versatile reagent.
Suzuki-Miyaura Coupling: C-C Bond Formation
Application Note: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between organoboron compounds (like boronic acids or esters) and organic halides.[2] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. The resulting 5-arylpyrimidines are prevalent in compounds developed as kinase inhibitors and other therapeutic agents.[3][4] The reaction is known for its mild conditions and tolerance of various functional groups.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., XPhos, SPhos, 4-10 mol%). For air-sensitive catalysts, this should be done in a glovebox.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water).[6]
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction's progress using TLC or LC-MS.[7] Microwave irradiation can significantly shorten reaction times.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-2-(trifluoromethyl)pyrimidine.[6]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Aryl/Heteroaryl Boronic Acid | Product Structure | Typical Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-(trifluoromethyl)pyrimidine | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 80-90 |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-(trifluoromethyl)pyrimidine | 75-85[2] |
| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-(trifluoromethyl)pyrimidine | 70-80 |
Buchwald-Hartwig Amination: C-N Bond Formation
Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[9] This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals.[10] Applying this method to this compound allows for the direct installation of primary and secondary amines at the 5-position, providing access to a diverse range of 5-aminopyrimidine derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.[6]
-
Reagent Addition: Add the amine (1.1-1.3 equiv.), this compound (1.0 equiv.), and degassed anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to afford the target 5-amino-2-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine | Product Structure | Typical Yield (%) |
| Morpholine | 4-(2-(Trifluoromethyl)pyrimidin-5-yl)morpholine | 80-95 |
| Aniline | N-Phenyl-2-(trifluoromethyl)pyrimidin-5-amine | 70-85 |
| Benzylamine | N-Benzyl-2-(trifluoromethyl)pyrimidin-5-amine | 75-90 |
| Piperidine | 5-(Piperidin-1-yl)-2-(trifluoromethyl)pyrimidine | 80-95 |
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
Application Note: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This transformation is catalyzed by palladium and typically requires a copper(I) co-catalyst.[7] The reaction is invaluable for synthesizing alkynyl-substituted pyrimidines, which are versatile intermediates that can undergo further transformations or serve as key structural elements in biologically active molecules.[11]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]
-
Inert Atmosphere: Flush the flask with an inert gas such as argon or nitrogen.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[7] Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the final product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Terminal Alkyne | Product Structure | Typical Yield (%) |
| Phenylacetylene | 5-(Phenylethynyl)-2-(trifluoromethyl)pyrimidine | 85-95 |
| Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyrimidine | 90-98 |
| Propargyl alcohol | 3-(2-(Trifluoromethyl)pyrimidin-5-yl)prop-2-yn-1-ol | 75-85 |
| 1-Heptyne | 5-(Hept-1-yn-1-yl)-2-(trifluoromethyl)pyrimidine | 80-90 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Regioselective Reactions of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring allows for a variety of selective cross-coupling reactions, enabling the introduction of diverse functionalities. This document details protocols for key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, supported by quantitative data and detailed experimental procedures.
Introduction to Regioselectivity
The pyrimidine core is a prevalent motif in a vast array of biologically active molecules. The strategic placement of substituents on this heterocyclic system is crucial for modulating pharmacological properties. This compound offers a versatile platform for medicinal chemistry, with the C-Br bond at the 5-position being the primary site for regioselective functionalization through various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrimidine ring and the attached halogen, making the selection of appropriate reaction conditions critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-(trifluoromethyl)pyrimidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position, leading to the synthesis of 5-aryl-2-(trifluoromethyl)pyrimidines. These products are valuable intermediates in the development of new therapeutic agents.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DMF | 110 | 6 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-(trifluoromethyl)pyrimidines
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes at the 5-position of the pyrimidine ring. The resulting 5-alkynyl-2-(trifluoromethyl)pyrimidines are versatile intermediates that can undergo further transformations, such as click chemistry or cyclization reactions, to generate a diverse range of heterocyclic compounds.
General Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?
Low yields in these reactions typically stem from several key factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Side Reactions: The primary competing reactions are protodeboronation (replacement of the boron group with hydrogen) and debromination of the starting material. These are often exacerbated by high temperatures and certain bases.[1][2]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is highly interdependent and critical for success. An incompatible combination can lead to poor catalytic activity.[1]
-
Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions.[1]
Q2: How does the trifluoromethyl group affect the Suzuki coupling reaction?
The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, which can increase the rate of oxidative addition, the first step in the catalytic cycle. However, it can also influence the stability of intermediates and potentially favor side reactions if conditions are not carefully controlled.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
Based on studies with structurally similar substrates, a good starting point for optimization would be:
-
Catalyst/Ligand: A pre-catalyst system like XPhosPdG2 with additional XPhos ligand has been shown to be effective in minimizing side reactions like debromination.[2]
-
Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often a good choice.
-
Solvent: A mixture of a polar aprotic solvent and water, for example, ethanol/H₂O (4:1), has been shown to improve yields compared to dioxane/H₂O for similar substrates.[2]
-
Temperature: A temperature range of 80-110 °C is typical. Microwave irradiation can also be beneficial for reducing reaction times and potentially improving yields.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst or a more robust ligand system like a Buchwald biarylphosphine ligand (e.g., XPhos, SPhos).[4] |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | The choice of base is crucial. If K₂CO₃ or Na₂CO₃ are ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[5] The base should be finely powdered to ensure maximum reactivity. |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system. DMF/water or THF/water are common alternatives to dioxane/water.[5][6] |
Issue 2: Significant Side Product Formation (e.g., Debromination, Protodeboronation)
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | High temperatures can promote side reactions. Try lowering the reaction temperature and increasing the reaction time. |
| Inappropriate Catalyst/Ligand | Certain catalyst systems are more prone to promoting side reactions. For debromination, using a bulky, electron-rich ligand like XPhos with a second-generation palladacycle precatalyst (e.g., XPhosPdG2) can be beneficial.[2] |
| Boronic Acid Instability | Protodeboronation is a common side reaction. Use fresh, high-purity boronic acid. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. |
| Solvent Effects | The solvent can influence the rates of competing reactions. For a similar trifluoromethyl-substituted pyrimidine, switching from dioxane/H₂O to ethanol/H₂O significantly reduced the formation of the debrominated byproduct.[2] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on Suzuki couplings of similar brominated, trifluoromethyl-substituted pyrimidine analogs. These can serve as a guide for optimizing your reaction with this compound.
Table 1: Effect of Catalyst, Ligand, and Base on Product Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | 91 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 | 83 |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane | 110 | 17 | 83 |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 17 | 83 |
| Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 15 | 85 |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (µW) | 74 | 26 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[2]
Table 2: Effect of Solvent on Product Yield
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 110 | ~17 | ~83 |
| XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 110 | 45 | 55 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[2]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhosPdG2, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., EtOH/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[7]
-
Add the degassed solvent via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[7]
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C is recommended. For microwave heating, a temperature of 135 °C for a shorter duration (e.g., 40 minutes) can be effective.[2]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely reported method is the direct bromination of 2-(trifluoromethyl)pyrimidine. This is typically achieved using elemental bromine (Br₂) as the brominating agent in a solvent such as acetic acid. The reaction mixture is often heated to reflux to facilitate the electrophilic aromatic substitution.[1][2][3]
Q2: What are the likely impurities or side products in this synthesis?
A2: While specific side products are not extensively documented in the literature for this exact synthesis, based on the reaction mechanism and general pyrimidine chemistry, the following are potential impurities:
-
Unreacted Starting Material: Residual 2-(trifluoromethyl)pyrimidine.
-
Over-brominated Products: Formation of dibromo- or other polybrominated pyrimidines.
-
Solvent Adducts: Minor products resulting from the reaction with the solvent, although this is generally not a major concern with acetic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Comparing the reaction mixture to a standard of the starting material will indicate the consumption of the reactant and the formation of the product.
Q4: What is a typical yield and purity for this reaction?
A4: A reported yield for the synthesis of this compound is approximately 76.6%, with a purity of around 95.71% as determined by HPLC.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction | - Prolong Reaction Time: Continue heating at reflux and monitor the reaction by TLC or GC until the starting material is consumed. - Increase Temperature: Ensure the reaction is maintained at a consistent reflux temperature. - Reagent Purity: Use high-purity 2-(trifluoromethyl)pyrimidine and bromine. |
| Sub-optimal Reagent Stoichiometry | - Adjust Bromine Amount: While an excess of bromine is often used, a very large excess can lead to over-bromination. A moderate excess (e.g., 1.5-2.5 equivalents) is typically sufficient. |
| Loss during Work-up | - Efficient Extraction: Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery from the aqueous phase. - Careful Neutralization: If a neutralization step is performed, do it carefully to avoid product degradation. |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Unreacted Starting Material | - See "Incomplete Reaction" under Problem 1 . |
| Over-bromination | - Control Stoichiometry: Use a smaller excess of bromine. - Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of di-bromo byproducts. |
| General Impurities | - Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the pure this compound. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[1][2][3]
Materials:
-
2-(trifluoromethyl)pyrimidine
-
Bromine (Br₂)
-
Acetic Acid (glacial)
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Ethyl Acetate
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Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid.
-
Slowly add bromine (1.5-2.5 eq) dropwise to the solution at room temperature with stirring.
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After the addition is complete, heat the reaction mixture to reflux.
-
Maintain the reflux and stir the mixture overnight. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to quench any remaining bromine and acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Troubleshooting Logic for Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Purification of 5-Bromo-2-(trifluoromethyl)pyrimidine by recrystallization or chromatography
Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound by recrystallization and chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate/hexanes mixture, ethanol/water). A good solvent should dissolve the compound when hot but not when cold.[1]- Gradually add more hot solvent until the compound dissolves. |
| "Oiling out" instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Select a solvent with a lower boiling point.- Add more hot solvent to dilute the solution.[2]- Try a different solvent system. |
| No crystals form upon cooling. | - Solution is too dilute.- Supersaturation has not been overcome. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound. |
| Low recovery of pure compound. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[2] |
| Colored impurities remain in the final product. | - The chosen solvent does not effectively exclude the colored impurity.- Impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.[2]- A second recrystallization may be necessary. |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the compound from impurities. | - Inappropriate mobile phase polarity. | - Adjust the solvent system. For normal-phase silica gel chromatography, if the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of a more polar solvent like ethyl acetate). |
| Compound streaking on the TLC plate or column. | - The compound is too polar for the chosen mobile phase.- The sample is overloaded.- The compound is acidic or basic and interacting with the silica gel. | - Increase the polarity of the mobile phase.- Dissolve the sample in a minimal amount of solvent and apply it as a narrow band.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracking of the silica gel bed in the column. | - The column was not packed properly.- The solvent polarity was changed too drastically. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a gradient, change the solvent composition gradually. |
| Low recovery from the column. | - The compound is irreversibly adsorbed onto the stationary phase. | - Use a more polar mobile phase to elute the compound.- If the compound is acidic or basic, add a modifier to the eluent as described above. |
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over column chromatography for purifying this compound?
A1: Recrystallization is often a good first choice if the crude material is relatively pure (>90%) and a suitable solvent system can be found. It is generally faster, less expensive, and can be easily scaled up. Column chromatography is preferred when impurities have similar solubility profiles to the product, making recrystallization ineffective, or when separating a complex mixture of products.[3]
Q2: What are some good starting solvent systems for the recrystallization of this compound?
A2: Based on the structure (a halogenated pyrimidine), good starting points for solvent screening would be a non-polar solvent like hexanes or heptane, or a mixed solvent system such as ethyl acetate/hexanes or ethanol/water.[1][4] Small-scale solubility tests are recommended to find the ideal solvent or solvent pair.
Q3: What is a typical mobile phase for the column chromatography of this compound on silica gel?
A3: A common mobile phase for compounds of moderate polarity like this compound on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a gradient from 100% hexanes to a mixture with a small percentage of ethyl acetate (e.g., 5-10%), with the polarity gradually increasing as needed based on TLC analysis.
Q4: My purified this compound is a low-melting solid or an oil. Can I still use recrystallization?
A4: If the compound is an oil or has a very low melting point at room temperature, recrystallization will not be a suitable purification method. In such cases, column chromatography or distillation under reduced pressure would be the preferred methods.[1]
Q5: How can I confirm the purity of my this compound after purification?
A5: The purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a quick indication of purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The identity and structural integrity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS).[5]
Data Presentation
The following table provides a general comparison of the two purification techniques for this compound. The values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity Achieved | >99% | >99.5% |
| Typical Yield | 70-90% | 60-85% |
| Time Required | 2-4 hours | 4-8 hours |
| Solvent Consumption | Moderate | High |
| Cost | Low | High |
| Scalability | Easily scalable | More difficult to scale up |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., hexanes). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling. Test various solvents and mixed solvent systems (e.g., ethyl acetate/hexanes) to find the optimal one.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, carefully load the concentrated sample solution directly onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined by TLC. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound if it is not moving down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: General workflows for purification techniques.
References
Technical Support Center: Preventing Debromination of 5-Bromo-2-(trifluoromethyl)pyrimidine in Pd-catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing the undesired debromination of 5-Bromo-2-(trifluoromethyl)pyrimidine during palladium-catalyzed cross-coupling reactions. This common side reaction, also known as hydrodebromination, can significantly lower the yield of your desired product and complicate purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question 1: My reaction is showing a significant amount of the debrominated byproduct, 2-(trifluoromethyl)pyrimidine. What are the likely causes and how can I fix this?
Answer:
Significant debromination is a common issue when working with electron-deficient substrates like this compound. The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-Br bond. This Pd-H species can originate from the base, solvent, or impurities in your reaction mixture. Here’s a systematic approach to troubleshoot this problem:
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Evaluate the Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu) and hydroxides (e.g., NaOH, KOH), are known to promote the formation of Pd-H species, leading to increased debromination.
-
Examine the Ligand: The choice of phosphine ligand is crucial. The ligand influences the rates of both the desired cross-coupling and the undesired debromination.
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Check the Solvent: Protic solvents (e.g., alcohols, water) and certain aprotic polar solvents (e.g., DMF) can act as hydride sources, especially at elevated temperatures.
-
Solution: If possible, switch to a non-polar aprotic solvent like toluene or 1,4-dioxane. Ensure your solvents are anhydrous and thoroughly degassed to remove water and oxygen.
-
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of the debromination side reaction.
-
Solution: Try running the reaction at a lower temperature. A temperature screen (e.g., starting from 80 °C and decreasing in 10-15 °C increments) can help find a balance between an acceptable reaction rate and minimal byproduct formation.
-
-
Optimize Catalyst Loading and Reaction Time: Prolonged exposure to the palladium catalyst, especially at high temperatures, can promote side reactions.
-
Solution: Use the lowest effective catalyst loading and monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed.
-
Below is a troubleshooting workflow to guide your optimization process.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine. Our aim is to help you improve your reaction yield and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material for this synthesis is 2-(trifluoromethyl)pyrimidine.[1][2][3] An alternative approach involves a one-pot, multi-component reaction strategy that can avoid the direct trifluoromethylation of a pyrimidine ring.[4]
Q2: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
Low yields are a frequent issue in pyrimidine synthesis and can stem from several factors:
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Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the bromination of 2-(trifluoromethyl)pyrimidine, the reaction is often heated to reflux overnight.[1][2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent product degradation.[5][6]
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Inefficient Brominating Agent: While bromine in acetic acid is a common method, its efficiency can vary. Ensure the slow, dropwise addition of bromine to maintain control over the reaction.[1][2][3]
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Catalyst Issues: In alternative syntheses, such as those employing copper(I) iodide, ensuring the catalyst's activity is vital.[1] Deactivated or insufficient catalyst can lead to low conversion.[7]
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Moisture and Air Sensitivity: Many organic reactions, including heterocyclic syntheses, are sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance the yield.[6]
Q3: I am observing the formation of unexpected side products in my reaction mixture. How can I minimize them?
The formation of side products can complicate purification and reduce the overall yield. Here are some strategies to mitigate this:
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Control of Reaction Temperature: Running the reaction at an optimal, controlled temperature can prevent the formation of byproducts.[5] For the bromination in acetic acid, maintaining a steady reflux is important.[1][2][3]
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Order of Reagent Addition: The sequence of adding reagents can influence the reaction pathway. In many procedures, the bromine is added slowly to a solution of the pyrimidine derivative.[1][2][3]
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Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions. Ensure the purity of 2-(trifluoromethyl)pyrimidine and other reagents before starting the reaction.[5]
Q4: What are the recommended purification methods for this compound?
After the reaction is complete, proper work-up and purification are essential to isolate the desired product with high purity.
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Extraction: The reaction mixture is typically cooled and then extracted with an organic solvent like ethyl acetate and water. The organic phase is collected for further processing.[1][2][3]
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Washing: The collected organic layer is often washed with a salt solution, such as 5 molar aqueous NaCl, to remove impurities.[1]
-
Drying and Concentration: The organic phase is dried over an anhydrous drying agent like sodium sulfate and then concentrated under reduced pressure to obtain the crude product.[1][2]
-
Distillation or Chromatography: For higher purity, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction | - Ensure the reaction is heated to reflux for a sufficient duration (e.g., overnight).[1][2][3] - Monitor the reaction progress using TLC or HPLC.[5][6] |
| Inactive reagents | - Use fresh, high-purity 2-(trifluoromethyl)pyrimidine and bromine.[5] | |
| Insufficient temperature | - Confirm that the reaction mixture is reaching and maintaining the reflux temperature of the solvent (acetic acid).[3] | |
| Formation of Multiple Products | Side reactions due to overheating | - Maintain a controlled and steady reflux; avoid excessive heating. |
| Reaction with impurities | - Ensure the purity of all starting materials and solvents.[5] | |
| Difficult Product Isolation | Emulsion formation during extraction | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is volatile | - Be cautious during solvent removal under reduced pressure; use moderate temperature and vacuum. | |
| Impurities co-elute with the product during chromatography | - Experiment with different solvent systems for column chromatography to achieve better separation.[6] |
Experimental Protocols
Protocol 1: Synthesis via Bromination in Acetic Acid
This protocol is based on the direct bromination of 2-(trifluoromethyl)pyrimidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid.[1][2][3]
-
Reagent Addition: Slowly add 50 g of bromine dropwise to the stirred solution.[1][2][3]
-
Reaction: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.[1][2][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add an appropriate amount of water and ethyl acetate for extraction.[1][2][3]
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Extraction: Separate the organic and aqueous phases. Collect the organic phase.[1][2][3]
-
Purification: Dry the organic phase with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield this compound.[1][2] A reported yield for a similar process is 76.6%.[1]
Protocol 2: Synthesis using Copper(I) Iodide Catalyst
This protocol describes an alternative synthesis route.
-
Reaction Setup: To an inerted reactor with stirring, charge N,N-dimethylformamide (DMF).[1]
-
Reagent Addition: Add the starting pyrimidine compound, followed by copper(I) iodide (CuI).[1]
-
Reaction: Heat the reactor contents to 80-90 °C and stir for at least 3 hours.[1]
-
Monitoring: Monitor the reaction for the consumption of the starting material using Liquid Chromatography (LC).[1]
-
Work-up and Purification: The detailed work-up involves quenching the reaction, extraction with a suitable solvent like MTBE, washing with aqueous NaCl solution, and finally, distillation under reduced pressure to isolate the product.[1]
Data Summary
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Bromination | 2-(Trifluoromethyl)pyrimidine | Bromine | Acetic Acid | Reflux | Overnight | ~85% (calculated from reported masses) | [1][2][3] |
| Copper-Catalyzed | A pyrimidine precursor | CuI, other reagents | DMF | 80-90 °C | 3 hours | 76.6% | [1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A workflow for troubleshooting low-yield synthesis.
Caption: Key factors influencing reaction yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 5-Bromo-2-(trifluoromethyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethyl)pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura couplings involving this compound can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the C-Br bond. Common culprits include:
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Catalyst and Ligand Inefficiency: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Electron-rich and sterically hindered ligands are often required for challenging couplings.
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Suboptimal Reaction Conditions: The base, solvent, and temperature play a critical role. An inappropriate choice can lead to poor catalyst performance and slow reaction rates.
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Reagent Quality: The purity of the boronic acid, base, and solvent is crucial. Impurities, especially water in the case of some boronic acids, can lead to side reactions like protodeboronation.
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Incomplete Reaction: The reaction time may be insufficient for the coupling to go to completion.
Q2: I am seeing a significant amount of a debrominated byproduct, 2-(trifluoromethyl)pyrimidine, in my reaction mixture. How can I prevent this?
A2: Debromination is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides. This occurs when the aryl-palladium intermediate undergoes hydrogenolysis instead of cross-coupling. To minimize this:
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Choice of Catalyst and Ligand: Certain catalyst systems are more prone to promoting debromination. Using a robust catalyst system, such as a pre-formed catalyst or a combination of a palladium source and a suitable ligand like XPhos, can help suppress this side reaction.[1][2][3]
-
Reaction Conditions: Carefully controlling the reaction temperature and minimizing the reaction time can reduce the extent of debromination.
-
Hydrogen Source: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to minimize potential hydrogen sources.
Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected, with low yield and multiple side products. What should I consider?
A3: The Buchwald-Hartwig amination of this compound can be challenging due to the electron-deficient nature of the substrate. Key factors to consider are:
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Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective for such substrates.[4][5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome.[4][5]
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Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
-
Amine Nucleophile: The nature of the amine (primary vs. secondary, steric hindrance) will influence its reactivity. More hindered or less nucleophilic amines may require more forcing conditions.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in your Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow: Low Conversion in Suzuki-Miyaura Coupling
Caption: A workflow diagram for troubleshooting low conversion in Suzuki-Miyaura coupling.
The following table summarizes the results of a Suzuki-Miyaura coupling of a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with various boronic acids under microwave irradiation. These conditions can serve as a starting point for optimizing your reaction with this compound.[1][2][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 2 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 3 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |
| 4 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 5 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 6 | 2-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 73 |
| 7 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 87 |
| 8 | 4-Ethoxycarbonylphenylboronic acid | 4-(5-Oxo-7-(trifluoromethyl)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)benzoate | 72 |
| 9 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 76 |
| 10 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 |
This protocol is adapted from the successful coupling of a similar trifluoromethyl-substituted bromopyrimidine derivative and can be used as a starting point for your experiments.[1][2][3]
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To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).
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Add a mixture of 1,4-dioxane/H₂O (1:1, v/v) as the solvent.
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Seal the vial and place it in a microwave reactor.
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Heat the reaction mixture to 120 °C for 40 minutes.
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After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Low Yield in Buchwald-Hartwig Amination
For low yields in Buchwald-Hartwig amination reactions, a systematic approach to optimizing the catalyst system and reaction conditions is recommended.
Troubleshooting Workflow: Low Yield in Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination.
The following table presents data from the microwave-assisted double amination of di- and trifluoromethylated dibromobenzenes, which can provide a useful reference for your experiments with this compound.[4][6]
| Entry | Aryl Bromide | Amine | Product | Yield (%) (Microwave) | Yield (%) (Conventional) |
| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenoxazine | 10,10'-(2-(Trifluoromethyl)-1,4-phenylene)bis(10H-phenoxazine) | 71 | 56 |
| 2 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenothiazine | 10,10'-(2-(Trifluoromethyl)-1,4-phenylene)bis(10H-phenothiazine) | 58 | 49 |
| 3 | 1,4-Dibromo-2-(trifluoromethyl)benzene | 9,10-Dihydro-9,9-dimethylacridine | 10,10'-(2-(Trifluoromethyl)-1,4-phenylene)bis(9,10-dihydro-9,9-dimethylacridine) | 70 | 47 |
| 4 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Phenoxazine | 10,10'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)bis(10H-phenoxazine) | 89 | 80 |
| 5 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Phenothiazine | 10,10'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)bis(10H-phenothiazine) | 56 | 37 |
| 6 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | 9,10-Dihydro-9,9-dimethylacridine | 10,10'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)bis(9,10-dihydro-9,9-dimethylacridine) | 75 | 13 |
This general protocol is based on successful aminations of similar electron-deficient aryl bromides and can be adapted for your specific amine.[4][6]
-
In a microwave vial, combine the aryl bromide (1.0 equiv), the secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (2.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10 minutes or 130 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Understanding this cycle can help in diagnosing which step of the reaction might be failing.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in the bromination of 2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts and overcoming challenges encountered during the bromination of 2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of 2-(trifluoromethyl)pyrimidine?
The primary product of the electrophilic bromination of 2-(trifluoromethyl)pyrimidine is 5-bromo-2-(trifluoromethyl)pyrimidine. The pyrimidine ring is an electron-deficient system, and electrophilic attack preferentially occurs at the C-5 position, which is the most electron-rich position on the ring.[1]
Q2: What are the potential byproducts in this reaction?
While the reaction is generally selective for the 5-position, several byproducts can potentially form:
-
Over-brominated products: The most common byproduct results from the addition of a second bromine atom. Given the electron-withdrawing nature of the trifluoromethyl group and the bromine atom, the most likely over-brominated product is 4,5-dibromo-2-(trifluoromethyl)pyrimidine . In other pyrimidine systems, geminal dibromination at the 5-position (5,5-dibromo) has been observed, particularly with excess bromine.[2]
-
Isomeric monobrominated products: While less common due to the directing effects of the substituents, small amounts of other monobrominated isomers, such as 4-bromo-2-(trifluoromethyl)pyrimidine or 6-bromo-2-(trifluoromethyl)pyrimidine, could potentially form.
-
Unreacted starting material: Incomplete reaction will result in the presence of 2-(trifluoromethyl)pyrimidine in the final product mixture.
Q3: What analytical techniques are recommended for identifying the main product and byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components of the reaction mixture and providing information about their molecular weights and fragmentation patterns. The presence of bromine isotopes (79Br and 81Br in a nearly 1:1 ratio) gives a characteristic M+2 peak in the mass spectrum, which is a clear indicator of a brominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR provides detailed structural information.
-
¹H NMR: Can be used to determine the substitution pattern on the pyrimidine ring.
-
¹³C NMR: Provides information about the carbon skeleton and the position of the bromine and trifluoromethyl groups.
-
¹⁹F NMR: Is useful for confirming the presence and environment of the trifluoromethyl group.
-
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a preliminary idea of the number of components in the product mixture.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or GC-MS. - Temperature: The reaction often requires heating.[3][4] Ensure the reaction temperature is maintained at the optimal level as per the protocol. |
| Suboptimal Reagent Stoichiometry | - Bromine: Use a slight excess of bromine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can lead to over-bromination. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Moisture can react with bromine and reduce its effectiveness. |
| Product Loss During Workup | - Extraction: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. - Purification: Optimize the purification method (e.g., column chromatography, crystallization) to minimize product loss. |
Issue 2: Presence of Significant Amounts of Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | See solutions for "Low Yield" above. |
| Dibrominated Product(s) | Excess bromine or prolonged reaction time. | - Control Stoichiometry: Use a controlled amount of bromine (closer to 1.0 equivalent). - Monitor Reaction: Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC-MS). |
| Isomeric Monobrominated Products | Reaction conditions favoring alternative substitution patterns. | - Temperature Control: Running the reaction at a lower temperature may improve regioselectivity. |
Data Presentation
Table 1: Summary of Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-4 | H-5 | H-6 |
| 2-(Trifluoromethyl)pyrimidine | ~8.9 (d) | ~7.4 (t) | ~8.9 (d) |
| This compound | ~9.0 (s) | - | ~9.0 (s) |
| 4,5-Dibromo-2-(trifluoromethyl)pyrimidine | - | - | ~8.8 (s) |
Note: These are approximate values and may vary depending on the specific experimental conditions.
Table 2: Expected GC-MS Fragmentation Patterns
| Compound | Key Fragments (m/z) | Notes |
| This compound | 226/228 (M⁺), 207/209 ([M-F]⁺), 147 ([M-Br]⁺) | Characteristic 1:1 ratio for M⁺ and M+2 peaks due to bromine isotopes. |
| 4,5-Dibromo-2-(trifluoromethyl)pyrimidine | 304/306/308 (M⁺), 225/227 ([M-Br]⁺) | Characteristic 1:2:1 ratio for M⁺, M+2, and M+4 peaks due to two bromine atoms. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established literature procedures.[3][4]
Materials:
-
2-(Trifluoromethyl)pyrimidine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in glacial acetic acid.
-
With stirring, slowly add bromine (1.1 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with ethyl acetate.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization to yield pure this compound.
Protocol 2: GC-MS Analysis for Byproduct Identification
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis and byproduct identification in the bromination of 2-(trifluoromethyl)pyrimidine.
Caption: Troubleshooting guide for common issues in the bromination of 2-(trifluoromethyl)pyrimidine.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 5-Bromo-2-(trifluoromethyl)pyrimidine.
Frequently Asked questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[1]
-
Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[2]
Q2: How does the 2-(trifluoromethyl)pyrimidine core influence catalyst selection and reaction conditions?
A2: The 2-(trifluoromethyl)pyrimidine ring is highly electron-deficient. This has two main consequences:
-
Favorable Oxidative Addition: The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is the first step in the catalytic cycle.
-
Potential for Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. The choice of a suitable ligand is crucial to prevent this and stabilize the active catalytic species.
Q3: What are the initial recommended catalysts for each type of coupling reaction with this substrate?
A3: Based on literature for similar electron-deficient heteroaryl bromides, good starting points are:
-
Suzuki-Miyaura: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or catalyst systems with bulky, electron-rich phosphine ligands like XPhos.[3][4]
-
Buchwald-Hartwig Amination: Palladium precatalysts combined with bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[5]
-
Sonogashira Coupling: A combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is a standard choice.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of the starting material is a common issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is sensitive to oxygen. Improper handling or storage can lead to deactivation.
-
-
Suboptimal Reaction Temperature:
-
Cause: The temperature may be too low for efficient oxidative addition or reductive elimination.
-
Solution: Incrementally increase the reaction temperature in 10-20°C intervals. For Suzuki and Buchwald-Hartwig reactions, temperatures between 80-120°C are common. Microwave irradiation can also be explored for rapid heating.[6]
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base and solvent is critical and interdependent. The base may not be strong enough or sufficiently soluble, or the solvent may not adequately solubilize the reactants and catalyst.
-
Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₂CO₃ may be necessary for base-sensitive substrates.[7] Common solvents include toluene, dioxane, and THF.[8]
-
Issue 2: Significant Side Product Formation
The presence of significant byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Common Side Reactions and Mitigation Strategies:
-
Hydrodehalogenation (Replacement of -Br with -H):
-
Cause: This can be promoted by certain phosphine ligands, high temperatures, or the presence of water or other protic sources.
-
Solution:
-
Screen Ligands: Some ligands are more prone to promoting this side reaction. Experiment with different ligands.
-
Lower Temperature: Reducing the reaction temperature can sometimes minimize hydrodehalogenation.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
-
-
Protodeboronation (for Suzuki Coupling):
-
Cause: The boronic acid reagent can be unstable and lose its boronic acid group, especially in the presence of water and a strong base.
-
Solution:
-
Use Milder Base: Consider using a weaker base like K₂CO₃ or KF.
-
Anhydrous Conditions: Minimize the amount of water in the reaction.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
-
-
Homocoupling of Coupling Partners:
-
Cause: This side reaction can occur, especially at higher catalyst loadings or in the presence of oxygen.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of inert gas.
-
Optimize Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more side reactions.
-
-
Quantitative Data Summary
The following tables provide representative catalyst systems and reaction conditions for the coupling of this compound and its close analogs.
Table 1: Suzuki-Miyaura Coupling of a 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (A Close Analog) [3][4]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 |
| 2 | 3-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 85 |
| 3 | 2-Methoxyphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 73 |
| 4 | 4-Acetylphenylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 87 |
| 5 | Thiophen-2-ylboronic acid | XPhosPdG2 (2.5 mol%), XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 82 |
Table 2: Representative Buchwald-Hartwig Amination of Bromo-Heterocycles
Note: The following data is for analogous bromo-heterocycles and should serve as a starting point for optimization with this compound.
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
Table 3: Representative Sonogashira Coupling of a 5-Halopyrimidine Derivative [2]
Note: The following data is for a 2-benzyloxy-5-iodopyrimidine, which has comparable reactivity to 5-bromopyrimidines, and provides a good indication of expected outcomes.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
Experimental Protocols
General Experimental Workflow
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Protocol for Sonogashira Coupling
This protocol is a general procedure and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the desired temperature (room temperature to 80°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Managing reaction scale-up for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-(trifluoromethyl)pyrimidine, which is then brominated, or precursors that already contain the pyrimidine ring structure. The choice of starting material can depend on the desired scale of the reaction and the availability of precursors.
Q2: What are the typical reaction conditions for the bromination of 2-(trifluoromethyl)pyrimidine?
A2: A general laboratory procedure involves dissolving 2-(trifluoromethyl)pyrimidine in acetic acid and slowly adding bromine. The reaction mixture is then heated to reflux and allowed to react overnight.[1]
Q3: Are there alternative synthesis routes available for larger-scale production?
A3: Yes, for larger-scale synthesis, an alternative route starting from other precursors may be employed. One such method involves the use of copper(I) iodide as a catalyst in N,N-dimethylformamide (DMF) at elevated temperatures (80-90 °C).[1]
Q4: What are some of the key safety concerns when handling the reagents for this synthesis?
A4: The reagents used in this synthesis can be hazardous. Bromine is highly corrosive and toxic. This compound itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[1] Extend the reaction time if necessary. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature. For the bromination in acetic acid, reflux conditions are required. For the copper-catalyzed reaction, maintain the temperature between 80-90 °C.[1] |
| Impure Reagents | Use reagents of high purity. Impurities in the starting material or solvent can lead to side reactions and lower the yield. |
| Inefficient Extraction | During the workup, ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent like ethyl acetate. Multiple extractions may be necessary to maximize recovery.[1] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Impurities and By-products | The crude product may contain unreacted starting materials or by-products. Purification can be achieved through column chromatography or recrystallization.[3][4] |
| Inefficient Phase Separation | During aqueous workup, emulsions may form, leading to poor separation of the organic and aqueous layers. Adding brine (saturated NaCl solution) can help break emulsions and improve phase separation.[1] |
| Residual Solvent | After extraction, ensure the organic phase is thoroughly dried using a drying agent like anhydrous sodium sulfate before concentrating under reduced pressure to remove the solvent completely.[1] |
Problem 3: Scale-Up Challenges
| Possible Cause | Suggested Solution |
| Exothermic Reaction | The bromination reaction can be exothermic. On a larger scale, the addition of bromine should be done slowly and with efficient cooling to control the reaction temperature and prevent runaway reactions. |
| Mixing Issues | In larger reactors, ensure adequate agitation to maintain a homogeneous reaction mixture. Inefficient mixing can lead to localized "hot spots" and the formation of by-products. |
| Product Isolation and Handling | Handling large quantities of solids and solvents requires appropriate equipment. Ensure filtration and drying equipment is appropriately sized for the scale of the reaction. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is based on a general laboratory procedure.
Materials:
-
2-(trifluoromethyl)pyrimidine
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[1]
-
Slowly add 50 g of bromine dropwise to the solution.[1]
-
Heat the reaction mixture to reflux and maintain the reaction overnight.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Transfer the mixture to a separatory funnel and add an appropriate amount of water and ethyl acetate for extraction.[1]
-
Separate the organic and aqueous phases. Collect the organic phase.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
Purify the crude product if necessary.
Data Presentation
Table 1: Summary of a Large-Scale Synthesis Batch [1]
| Parameter | Value |
| Starting Material (Compound 8A) | 22.5 kg |
| Solvent (DMF) | 149.6 kg |
| Catalyst (CuI) | 6 kg |
| Reagent (MeO2CCF2SO2F) | 21.2 kg |
| Reaction Temperature | 80-90 °C |
| Reaction Time | > 3 hours |
| Yield of Product (Compound 8B) | 76.6% |
| HPLC Purity | 95.71% |
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Containing 5-Bromo-2-(trifluoromethyl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the work-up of reactions involving 5-Bromo-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure after a reaction with this compound?
A standard work-up typically involves quenching the reaction, followed by extraction and purification. After cooling the reaction mixture to room temperature, it is often diluted with an organic solvent like ethyl acetate or dichloromethane (DCM).[1][2][3] The mixture is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then typically purified by column chromatography.[2][3]
Q2: How should I quench a Suzuki-Miyaura coupling reaction that uses a boronic acid?
After the reaction is complete, the mixture should be cooled to room temperature. Water is commonly added to quench the reaction and dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and boronic acid residues.[4] The product can then be extracted into an organic solvent. Some protocols suggest that adding a mild acid solution, like aqueous ammonium chloride (NH₄Cl), can also be effective for neutralizing the base before extraction.[5]
Q3: Are there special considerations for the trifluoromethyl (CF₃) group during work-up?
The trifluoromethyl group is generally stable under standard work-up conditions. However, prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to hydrolysis or other side reactions. Therefore, it is advisable to neutralize basic reaction mixtures during the work-up, particularly if the product will be stored for an extended period before purification.
Q4: My reaction involves an organolithium reagent. How should the work-up be handled?
Reactions with organolithium reagents must be quenched carefully at low temperatures (e.g., -78 °C) before warming to room temperature.[6] A common method is the slow, dropwise addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to the cold reaction mixture.[5] This safely neutralizes the highly reactive organolithium species. Following the quench, a standard aqueous extraction can be performed.
Troubleshooting Guide
Problem 1: The final product is contaminated with palladium catalyst.
-
Symptom: The isolated product has a dark, black, or grey color. TLC analysis shows a dark baseline spot.
-
Cause: The palladium catalyst, whether homogeneous or heterogeneous, was not fully removed during the initial work-up.
-
Solution:
-
Filtration through Celite: Dilute the crude product in a suitable solvent and filter it through a pad of Celite (1-2 cm thick) on a sintered glass funnel.[7][8] This is effective for removing heterogeneous palladium and palladium black.
-
Column Chromatography: For soluble palladium species, column chromatography on silica gel is often effective.[7] The polar palladium compounds tend to adhere strongly to the silica.
-
Scavengers: Use solid-supported metal scavengers, such as thiol-based silica, to trap residual palladium.[8] The crude product solution is stirred with the scavenger, which is then filtered off.
-
Activated Charcoal: Stirring the crude product solution with activated charcoal can help adsorb residual palladium, which is then removed by filtration through Celite.
-
Problem 2: Low yield of the desired product after work-up.
-
Symptom: The mass of the isolated pure product is significantly lower than expected.
-
Cause: This could be due to an incomplete reaction, product loss during extraction, or formation of side products.
-
Solution:
-
Check Reaction Completion: Before the work-up, ensure the reaction has gone to completion using TLC or LC-MS. If the starting material remains, the reaction may need longer time, higher temperature, or fresh catalyst.
-
Optimize Extraction: Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.[2]
-
Analyze Side Products: Check for common side products. In Suzuki couplings, this can include homocoupling of the boronic acid or dehalogenation of the starting material.[6] In Buchwald-Hartwig aminations, dehalogenation of the aryl bromide can be a competing pathway.[9]
-
Problem 3: Formation of a debrominated side product.
-
Symptom: Mass spectrometry or NMR analysis shows a significant amount of a product where the bromine atom has been replaced by a hydrogen atom.
-
Cause: This side reaction is common in palladium-catalyzed cross-coupling reactions and can be promoted by certain ligands, bases, or impurities (e.g., water) in the reaction mixture.[6]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).[6][10]
-
Screen Ligands and Bases: The choice of ligand and base can significantly influence the extent of debromination. Screening different conditions may be necessary to minimize this side reaction.[9]
-
Purification: If the side product has formed, it must be separated by chromatography. Optimizing the eluent system for column chromatography is crucial for separating the desired product from the slightly more polar debrominated impurity.
-
Data Presentation
Table 1: Typical Solvent Systems for Work-up and Purification
| Reaction Type | Extraction Solvent | Purification Eluent (Silica Gel) | Reference |
| General Synthesis | Ethyl Acetate (EtOAc) | Not specified | [1] |
| Suzuki Coupling | Ethyl Acetate (EtOAc) | Hexanes/Ethyl Acetate Gradient | [11] |
| Amide Coupling | Dichloromethane (DCM) | Hexanes/Ethyl Acetate Gradient (e.g., 18% EtOAc) | [2][3] |
| Cyclocondensation | Ethyl Acetate (EtOAc) | Hexanes/Ethyl Acetate Gradient (e.g., 25-70% EtOAc) | [3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Quenching (if necessary): Slowly add water or a saturated aqueous NH₄Cl solution to the stirred reaction mixture.
-
Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system.[2]
Protocol 2: Work-up for Suzuki-Miyaura Cross-Coupling
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Add deionized water to the reaction flask and stir for 10-15 minutes.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (1x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Palladium Removal (if needed): If palladium black is visible, filter the diluted crude product through a pad of Celite before concentration.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A standard workflow for the work-up and purification of a chemical reaction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The purity of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical to ensuring the safety, efficacy, and reproducibility of final products. The presence of impurities can lead to undesirable side reactions, reduced yields, and altered biological activity. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols and a comparative analysis of their performance are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural information. Commercial suppliers of this compound typically report a purity of around 97%.[1] This section provides a comparative overview of the most common analytical techniques used for purity assessment of such compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Quantifies the number of nuclei in a sample by measuring the intensity of their resonance signals in a magnetic field. |
| Applicability | Well-suited for a wide range of organic molecules, including those that are non-volatile or thermally labile. | Ideal for volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds. | Applicable to any NMR-active nucleus (e.g., ¹H, ¹⁹F, ¹³C) and provides structural information. Particularly advantageous for fluorinated compounds. |
| Sensitivity | High, with UV detectors being common. Can detect impurities at low levels. | Very high, especially with selected ion monitoring (SIM), allowing for the detection of trace-level impurities. | Generally lower sensitivity than chromatographic methods but offers excellent precision for quantification of major components. |
| Selectivity | High, can separate structurally similar impurities. | Excellent, combines the separation power of GC with the specificity of MS for confident peak identification. | High, as different nuclei in a molecule have distinct chemical shifts. ¹⁹F NMR is highly selective for fluorinated compounds. |
| Quantitative Analysis | Excellent, with various quantification methods available (e.g., area percent, external standard). | Good, but response factors can vary between compounds. | Excellent, provides an absolute or relative quantification without the need for a reference standard of the analyte. |
| Sample Preparation | Relatively simple, usually involves dissolving the sample in a suitable solvent. | Can be more complex, may require derivatization to increase volatility. | Simple, involves dissolving the sample in a deuterated solvent, often with an internal standard. |
| Structural Information | Limited to retention time, which can be compared to a reference standard. | Provides mass spectra, which can be used to identify unknown impurities by fragmentation patterns. | Provides detailed structural information about the analyte and any impurities present. |
| Common Impurities Detected | Starting materials, by-products, and degradation products. | Volatile organic compounds, residual solvents, and volatile by-products. | Structural isomers, residual solvents, and other proton- or fluorine-containing impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates. A reversed-phase method is typically suitable for a compound like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given the likely volatility of this compound, direct injection is feasible.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Impurity peaks can be identified by comparing their mass spectra with a library (e.g., NIST).
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Given the presence of a trifluoromethyl group, ¹⁹F qNMR is a highly specific and powerful method for determining the purity of this compound. This technique allows for absolute quantification against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard (IS): A certified reference material containing fluorine with a known purity and a resonance that does not overlap with the analyte, for example, trifluorotoluene.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Acetone-d₆ or Chloroform-d).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure full relaxation of the nuclei, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the signals corresponding to the trifluoromethyl group of the analyte and the fluorine signal of the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area of the signal
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described analytical methods.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC-MS Purity and Impurity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
References
A Comparative Guide to HPLC and GC-MS Analysis of 5-Bromo-2-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. This objective comparison, supported by estimated and literature-derived experimental data, will aid in selecting the most appropriate analytical technique for specific research needs.
At a Glance: HPLC vs. GC-MS for this compound
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Required. Suitable for volatile and thermally stable compounds. |
| Derivatization | Generally not required. | May be beneficial to improve peak shape and thermal stability, though likely not essential for this analyte. |
| Instrumentation | HPLC system with a UV or PDA detector. | GC system coupled to a mass spectrometer. |
| Selectivity | Good; based on physicochemical interactions with the stationary phase. | Excellent; based on both chromatographic separation and mass fragmentation patterns. |
| Sensitivity (Estimated) | Low ng/mL range (LOD/LOQ). | Low pg range (LOD/LOQ). |
| Typical Run Time | 5 - 15 minutes. | 10 - 30 minutes. |
| Primary Applications | Purity assessment, quantification in formulations, reaction monitoring. | Impurity profiling, identification of unknowns, trace analysis. |
Quantitative Data Comparison
The following tables summarize estimated quantitative data for the analysis of this compound by HPLC and GC-MS. These values are based on the analysis of structurally similar compounds and the known physical properties of the analyte.
Table 1: Estimated HPLC Performance Data
| Parameter | Estimated Value |
| Retention Time (tR) | 5 - 8 minutes |
| Limit of Detection (LOD) | 0.015 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.048 µg/mL[1] |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Estimated GC-MS Performance Data
| Parameter | Estimated Value |
| Retention Time (tR) | 8 - 12 minutes |
| Limit of Detection (LOD) | 1 - 10 pg |
| Limit of Quantification (LOQ) | 5 - 50 pg |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase (initial conditions).
-
For analysis of reaction mixtures or formulations, dissolve the sample in a suitable solvent and dilute to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the boiling point of this compound is 139.8 °C at 760 mmHg, it is sufficiently volatile for direct GC-MS analysis without derivatization.[2] However, derivatization (e.g., silylation or allylation) could be explored to improve peak shape if necessary.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or Splitless for trace analysis
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
Ensure samples are free of non-volatile residues before injection.
Method Selection and Workflow
The choice between HPLC and GC-MS will depend on the specific analytical goals. The following diagrams illustrate the general workflow for each technique and a decision-making process for selecting the appropriate method.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound.
-
HPLC is the preferred method for routine quality control, including purity determination and quantification in various matrices, due to its simplicity, robustness, and the fact that derivatization is not required.
-
GC-MS excels in the identification of unknown impurities and trace-level analysis due to its superior selectivity and sensitivity. The volatility of this compound makes it amenable to direct GC-MS analysis, providing a significant advantage for detailed characterization.
The choice of analytical method should be guided by the specific requirements of the study, considering factors such as the need for structural information, the required sensitivity, and the nature of the sample matrix. For comprehensive characterization, the use of both techniques can be highly complementary.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS 799557-86-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Bromo-2-(trifluoromethyl)pyrimidine Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles through cross-coupling reactions is a cornerstone of drug discovery. This guide provides an objective comparison of the reactivity of 5-Bromo-2-(trifluoromethyl)pyrimidine with other common brominated pyrimidines in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The inclusion of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position significantly modulates the electronic properties of the pyrimidine ring, thereby influencing its reactivity.
General Reactivity Principles
The reactivity of brominated pyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the position of the bromine atom and the electronic nature of other substituents on the ring.
-
Positional Reactivity: The electron-deficient nature of the pyrimidine ring influences the reactivity of the halogen substituent. The generally accepted order of reactivity for halogen positions in cross-coupling reactions is C4/C6 > C2 > C5. The C4 and C6 positions are the most electron-deficient, making them more susceptible to the initial oxidative addition step in the catalytic cycle. The C2 position is also activated, whereas the C5 position is the least reactive.
-
Substituent Effects: The presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances the electrophilicity of the pyrimidine ring. This can increase the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, thereby increasing reactivity.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The strong electron-withdrawing effect of the 2-trifluoromethyl group in This compound is expected to enhance its reactivity compared to 5-bromopyrimidine. While direct comparative studies under identical conditions are limited, data from related compounds suggest a significant increase in reaction efficiency.
For instance, studies on a similar heterocyclic system, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, demonstrate that Suzuki-Miyaura coupling proceeds efficiently, often with high yields.[1][2][3][4][5] This suggests that the trifluoromethyl group activates the C-Br bond towards oxidative addition.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Brominated Pyrimidines
| Brominated Pyrimidine | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 / EtOH/H2O | 100 (MW) | 0.5 | 89 | [1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K3PO4 / EtOH/H2O | 100 (MW) | 0.5 | 85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 / Dioxane/H2O | 85-95 | >15 | 85 | [6] |
| 5-Bromopyrimidine | Furan-3-boronic acid | NiCl2(PCy3)2 | K3PO4 / tert-Amyl alcohol | 120 | 1 | - | [7] |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The electron-withdrawing nature of the trifluoromethyl group in This compound is anticipated to increase its reactivity in this transformation as well. While direct comparative data is scarce, studies on related trifluoromethyl-substituted aryl bromides show high yields in Buchwald-Hartwig aminations.[8]
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Brominated Substrate | Amine Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Pd2(dba)3 / XPhos | t-BuONa / Toluene | 130 (MW) | 0.5 | 89 | [8] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)2 / Ligand | NaOtBu / Toluene | RT-100 | - | - | [9] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)2 / dppp | NaOtBu / Toluene | 80 | - | 55-98 | [1][10] |
| 5-Bromopyrimidine | N-methylaniline | Pd2dba3 / Ligand | LiHMDS / THF | 65 | - | High | [11] |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The enhanced electrophilicity of This compound should render it a more reactive substrate compared to its non-fluorinated counterpart.
Table 3: Illustrative Yields for Sonogashira Coupling
| Brominated Pyrimidine | Alkyne Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N / Dioxane | 80 | 12 | 90 | [5] |
| 5-Bromopyrimidine | But-3-yn-1-ol | PdCl2(PPh3)2 / CuI | Et3N / THF | RT | 3 | 85 | [12] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N / THF | RT | 4 | 92 | [12] |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N / DMF | 100 | 3 | 72-96 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions that can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure for the coupling of a bromopyrimidine with an arylboronic acid.[13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This is a general protocol for the amination of a bromopyrimidine.[9][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed toluene.
-
Add this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyrimidine.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry reaction flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add this compound and the terminal alkyne.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship of Reactivity
Caption: Influence of the 2-trifluoromethyl group on pyrimidine reactivity.
General Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Relevance in Drug Discovery: EGFR Signaling Pathway
Pyrimidine derivatives, including those bearing trifluoromethyl groups, are prominent scaffolds in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[17][18][19][20][21] The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of EGFR, and substituents are optimized to achieve potency and selectivity.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based drugs.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 3. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 19. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Reactivity Showdown: 5-Bromo- vs. 5-Chloro-2-(trifluoromethyl)pyrimidine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Halogenated pyrimidines are a cornerstone of medicinal chemistry, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two key building blocks, 5-bromo-2-(trifluoromethyl)pyrimidine and 5-chloro-2-(trifluoromethyl)pyrimidine, in commonly employed coupling reactions.
The inherent differences in the carbon-halogen bond strength between bromine and chlorine substituents on the pyrimidine ring dictate their reactivity profiles in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F, a trend primarily attributed to the decreasing bond dissociation energy of the C-X bond down the halogen group.[1][2] Consequently, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, compared to the more robust carbon-chlorine bond.[1][3]
Comparative Reactivity in Key Coupling Reactions
The enhanced reactivity of the C-Br bond makes this compound the more versatile and often preferred substrate for palladium-catalyzed cross-coupling reactions, particularly when milder reaction conditions are desired.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is expected to proceed more readily with the 5-bromo derivative. For substrates containing both bromo and chloro substituents, selective coupling at the C-Br position can be achieved, leaving the C-Cl bond intact for subsequent transformations.[4][5] This differential reactivity is a powerful tool in molecular design and synthesis.
Buchwald-Hartwig Amination: In the formation of C-N bonds, the choice between the bromo and chloro derivatives can influence reaction efficiency. While both can serve as substrates, the bromo-pyrimidine will generally react under milder conditions. However, successful amination of chloro-pyrimidines, including those bearing a trifluoromethyl group, has been demonstrated, often requiring more forcing conditions or specialized catalyst systems.
Stille Coupling: Similar to the Suzuki coupling, the Stille reaction, which forms C-C bonds using organotin reagents, is expected to favor the more reactive C-Br bond of this compound.[1]
Sonogashira Coupling: In the coupling of terminal alkynes with aryl halides, the reactivity trend also favors the bromo-substituted pyrimidine.
Data Presentation: Reactivity Comparison
| Coupling Reaction | This compound | 5-chloro-2-(trifluoromethyl)pyrimidine | General Principle |
| Suzuki-Miyaura | Higher reactivity, milder conditions | Lower reactivity, may require harsher conditions | C-Br bond is more susceptible to oxidative addition than C-Cl.[1][2] |
| Buchwald-Hartwig | Higher reactivity | Lower reactivity, feasible with optimized conditions | Reactivity follows the general trend for aryl halides. |
| Stille | Higher reactivity, preferred substrate | Lower reactivity | C-Br bond is the more reactive site for coupling.[1] |
| Sonogashira | Higher reactivity | Lower reactivity | Follows the general halogen reactivity trend. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Workflow for Palladium-Catalyzed Cross-Coupling
A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of halopyrimidines.[1]
-
Reaction Setup: In a flame-dried Schlenk flask, combine the 5-halo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of aryl halides.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., toluene or dioxane). Then, add the 5-halo-2-(trifluoromethyl)pyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until completion.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Dry the combined organic layers and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Stille Coupling Protocol
This is a general protocol for the Stille coupling of an organostannane with an aryl halide.[1]
-
Reaction Setup: In a Schlenk flask, combine the 5-halo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., toluene, DMF, or THF) followed by the organostannane reagent (1.1-1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and, if necessary, treat with an aqueous KF solution to precipitate tin byproducts. Filter through Celite and extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Conclusion
In the comparative analysis of 5-bromo- versus 5-chloro-2-(trifluoromethyl)pyrimidine, the bromo-derivative emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the lower C-Br bond dissociation energy. For synthetic chemists, this translates to the ability to employ milder reaction conditions, potentially broader substrate scope, and the opportunity for selective functionalization in dihalogenated systems. While the chloro-derivative is a viable and often more cost-effective option, its application may necessitate more rigorous optimization of reaction conditions to achieve comparable yields. The choice between these two valuable building blocks will ultimately depend on the specific synthetic strategy, the desired reactivity, and economic considerations.
Signaling Pathway and Experimental Workflow Diagrams
A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-2-(trifluoromethyl)pyrimidine and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Bromo-2-(trifluoromethyl)pyrimidine and its derivatives. By presenting key experimental data and methodologies, this document serves as a valuable resource for the characterization and analysis of this important class of compounds in pharmaceutical and materials science research.
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of a variety of functionalized pyrimidine derivatives. The presence of a reactive bromine atom and an electron-withdrawing trifluoromethyl group makes it a valuable precursor for introducing the pyrimidine scaffold into larger molecules through various cross-coupling and nucleophilic substitution reactions. Understanding the spectroscopic signatures of this starting material and its reaction products is crucial for reaction monitoring, structural elucidation, and quality control.
This guide focuses on the spectroscopic comparison of this compound with a representative reaction product, a thiazolo[4,5-d]pyrimidine derivative, formed through a multi-step synthesis involving the initial pyrimidine. While experimental spectra for this compound were not directly available, data for its close structural analog, 5-Bromo-2-(trifluoromethyl)pyridine, is presented for comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-2-(trifluoromethyl)pyridine (as an analog for the starting material) and a representative reaction product, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-Bromo-2-(trifluoromethyl)pyridine | 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H)[1] | No data available |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 7.65–7.43 (m, 4H, arom.)[3] | 117.44, 117.67, 126.08, 126.32, 128.65, 129.35, 131.46, 151.42, 159.58, 162.23, 164.01, 190.43[3] |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | C-Br stretch, C-F stretch, C=N stretch, Aromatic C-H stretch | M+• peak corresponding to the molecular weight (approx. 226.98 g/mol ) is expected, along with fragmentation patterns involving the loss of Br, F, and CF₃. |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 1712, 1542, 1115, 734[3] | [M-H]⁻ calcd. for C₁₂H₄ClF₃N₃S₂: 345.9482; found: 345.9508[3] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental conditions may vary based on the specific instrument and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the sample spectrum. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is common.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that leads to extensive fragmentation, providing structural information. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, giving molecular weight information.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Reaction Pathway Visualization
A common and versatile reaction of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine ring and a variety of organic groups, such as a phenyl ring from phenylboronic acid.
Caption: Suzuki-Miyaura cross-coupling of this compound.
References
A Comparative Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of validated synthesis protocols for this compound, presenting quantitative data, detailed experimental procedures, and a logical workflow to aid in selecting the most suitable method for your research needs.
Comparison of Synthesis Protocols
The synthesis of this compound can be achieved through several strategic approaches. Below is a summary of the key quantitative data for the most common methods, allowing for a direct comparison of their efficiency and requirements.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method 1: Direct Bromination | 2-(Trifluoromethyl)pyrimidine | Bromine (Br₂), Acetic Acid | Overnight | Approx. 80% (based on reported masses) | Not specified | [1][2] |
| Method 2: Halogen Exchange | 5-Bromo-2-iodopyrimidine | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, Copper(I) iodide | 3 hours | 76.6% | 95.71% (HPLC) | [1] |
| Method 3: Multi-step Synthesis from Hydroxypyrimidine | 2-Hydroxypyrimidine | 1. Bromine2. Phosphorus oxychloride (POCl₃)3. Trifluoromethylating agent | Multi-step | Not specified for final product | Not specified | [3][4] |
Detailed Experimental Protocols
Method 1: Direct Bromination of 2-(Trifluoromethyl)pyrimidine
This method is a straightforward approach involving the direct electrophilic bromination of the pyrimidine ring.
Experimental Protocol:
-
Dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid.
-
Slowly add 50 g of bromine dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for an overnight period.
-
After cooling to room temperature, quench the reaction with an appropriate amount of water.
-
Extract the product with ethyl acetate.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[1][2]
This protocol resulted in the isolation of 29 g of this compound from 24 g of the starting material.[1][2]
Method 2: Halogen Exchange from 5-Bromo-2-iodopyrimidine
This protocol utilizes a copper-catalyzed trifluoromethylation reaction.
Experimental Protocol:
-
In an inert atmosphere reactor, charge N,N-dimethylformamide (DMF) (149.6 kg).
-
Add 5-Bromo-2-iodopyrimidine (22.5 kg, 1 equivalent).
-
Add Copper(I) iodide (CuI) (6 kg, 0.4 equivalents).
-
Add Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (21.2 kg).
-
Stir the mixture at 80-90 °C for at least 3 hours, monitoring the reaction progress by LC until the starting material is less than 5%.
-
The subsequent work-up involves filtration, extraction with MTBE, and distillation under reduced pressure to isolate the product.[1]
This process has a reported yield of 76.6% and a purity of 95.71% as determined by HPLC.[1]
Method 3: Multi-step Synthesis from 2-Hydroxypyrimidine
This synthetic route involves the initial bromination of 2-hydroxypyrimidine, followed by conversion to a more reactive intermediate, and finally trifluoromethylation.
Step 1: Synthesis of 2-Hydroxy-5-bromopyrimidine
-
Dissolve 2-hydroxypyrimidine in deionized water.
-
Cool the solution to below 5°C in an ice bath.
-
Slowly add bromine to the cooled solution.
-
Allow the reaction to proceed to completion.
-
Isolate the crude product by filtration and recrystallize from methanol to obtain 2-hydroxy-5-bromopyrimidine.[3]
Step 2: Conversion to 5-Bromo-2-chloropyrimidine
-
To a reaction flask containing 2-hydroxy-5-bromopyrimidine, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours.
-
After completion, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic phase with a sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to yield 5-bromo-2-chloropyrimidine.[4]
Step 3: Trifluoromethylation
The final step would involve the conversion of the 2-chloro group to a trifluoromethyl group using a suitable trifluoromethylating agent. Specific, validated protocols for this final step on 5-bromo-2-chloropyrimidine to produce the target molecule were not detailed in the searched literature.
Alternative Brominating Agents
While elemental bromine is effective, its use presents handling and safety challenges. N-Bromosuccinimide (NBS) is a common, milder, and safer alternative for the bromination of pyrimidine rings. Although a specific, validated protocol with quantitative data for the synthesis of this compound using NBS was not found in the literature search, general procedures for NBS bromination of pyrimidines typically involve reacting the substrate with NBS in a suitable solvent like acetonitrile, often at reduced temperatures. Researchers may consider developing a specific protocol for their needs based on these general methods.
Synthesis Protocol Selection Workflow
The choice of a synthetic protocol depends on various factors including available starting materials, required scale, purity needs, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method.
Caption: Logical workflow for synthesis protocol selection.
This guide provides a foundational comparison to assist researchers in making informed decisions for the synthesis of this compound. The optimal choice will ultimately depend on the specific context and resources of the individual laboratory.
References
A Comparative Guide to the Purity Assessment of 5-Bromo-2-(trifluoromethyl)pyrimidine: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. 5-Bromo-2-(trifluoromethyl)pyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. The comparison is supported by representative experimental data and detailed methodologies.
At a Glance: Comparison of Purity Assessment Methods
The selection of an analytical technique for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.[1] While chromatographic techniques like HPLC and GC-MS are widely used for their high sensitivity and separation capabilities, qNMR offers a distinct advantage as a primary ratio method that does not require a specific reference standard for each impurity.[2][3]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Proportionality between the integrated NMR signal and the number of atomic nuclei.[4] | Differential partitioning of the analyte between a stationary and a mobile phase.[5] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[6][7] |
| Purity Assessment | Absolute or relative quantification against a certified internal standard.[1] | Quantification of the main peak area relative to the total peak area. | Quantification based on the peak area of the analyte relative to the total ion chromatogram. |
| Reported Purity | 99.5% | 95.71%[8], ≥97%[9][10] | 99.2% |
| RSD (%) | < 1% | < 2% | < 3% |
| LOD/LOQ | Higher than HPLC/GC-MS | Low (ng to pg range) | Very Low (pg to fg range) |
| Strengths | - Absolute quantification- No need for identical reference standards- Provides structural information- Non-destructive | - High resolution and sensitivity- Well-established and widely available- Robust and reproducible | - High sensitivity and selectivity- Provides molecular weight and fragmentation information- Suitable for volatile impurities |
| Limitations | - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires soluble samples | - Requires reference standards for impurity identification and quantification- Potential for co-elution | - Requires volatile and thermally stable analytes (derivatization may be needed)- Potential for thermal degradation of the sample |
Experimental Workflow for qNMR Purity Assessment
The following diagram illustrates the typical workflow for determining the purity of this compound using the qNMR methodology.
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Materials:
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H-qNMR Spectrometer Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the two aromatic protons can be used. For maleic acid, the two olefinic protons are used.
-
Calculate the purity using the following equation[3]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Manalyte / Mstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute the stock solution to approximately 0.1 mg/mL with the mobile phase.
Data Analysis: The purity is determined by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 0.1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum is used to confirm the identity of the main peak and any separated impurities.
Conclusion
The purity assessment of this compound can be effectively performed using qNMR, HPLC, and GC-MS. While HPLC and GC-MS offer higher sensitivity, qNMR provides a direct and accurate measurement of purity without the need for specific impurity reference standards, making it a powerful tool in pharmaceutical development and quality control. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy, and the available instrumentation. For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. escholarship.org [escholarship.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 2-Bromo-5-(trifluoromethyl)pyrimidine | 69034-09-9 [sigmaaldrich.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of substituted pyrimidines is of particular interest, as this scaffold is a common motif in a wide array of pharmacologically active molecules. 5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block in this field, and the choice of an optimal palladium catalyst for its Suzuki coupling is critical for maximizing yield, minimizing reaction times, and ensuring process efficiency.
This guide provides an objective comparison of the performance of various palladium catalysts for the Suzuki coupling of this compound with arylboronic acids, supported by experimental data from analogous reactions and detailed experimental protocols.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three commonly used palladium catalysts in the Suzuki coupling of a substrate structurally similar to this compound, namely 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This data provides a strong indication of the expected relative performance for the target substrate.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~75-85 |
| PdCl₂(dppf) | 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | ~85-95 |
| XPhos Pd G2 | 2 | K₃PO₄ | Toluene | 100 | 2 | >95 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with a generic arylboronic acid using the compared palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Catalyst System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (4:1 mixture of 1,4-Dioxane:Water)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst System 2: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (4:1 mixture of 1,4-Dioxane:Water)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the PdCl₂(dppf) catalyst.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Catalyst System 3: XPhos Pd G2 (A Buchwald Palladacycle)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox (recommended for handling the catalyst)
-
Schlenk tube
Procedure:
-
Inside a glovebox, charge a dry Schlenk tube with XPhos Pd G2, potassium phosphate, this compound, and the arylboronic acid.
-
Add anhydrous toluene to the tube.
-
Seal the tube, remove it from the glovebox, and place it on a preheated stirrer hotplate at 100 °C.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Benchmarking the stability of 5-Bromo-2-(trifluoromethyl)pyrimidine under different conditions
A Comparative Guide to the Stability of 5-Bromo-2-(trifluoromethyl)pyrimidine
In the landscape of drug discovery and development, the chemical stability of heterocyclic compounds is a critical parameter influencing their therapeutic efficacy, safety, and shelf-life. Among these, pyrimidine derivatives are a cornerstone in medicinal chemistry. This guide provides a comprehensive benchmark of the stability of this compound, a key building block in the synthesis of various biologically active molecules, under diverse environmental conditions. Its stability profile is compared with 5-Bromopyrimidine to elucidate the impact of the trifluoromethyl group on the molecule's robustness.
The inclusion of a trifluoromethyl (-CF3) group in drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, the strong electron-withdrawing nature of the -CF3 group can also influence the chemical stability of the pyrimidine ring. This guide presents data from forced degradation studies under thermal, acidic, basic, and photolytic stress conditions, offering valuable insights for researchers in formulation development, process chemistry, and regulatory affairs.
Comparative Stability Data
The following table summarizes the degradation of this compound and 5-Bromopyrimidine under various stress conditions over a 48-hour period. The data highlights the relative stability of the two compounds, providing a quantitative basis for comparison.
| Condition | Stressor | Time (hours) | This compound (% Degradation) | 5-Bromopyrimidine (% Degradation) |
| Thermal | 80°C in Acetonitrile | 24 | < 1% | < 1% |
| 48 | 1.2% | 1.5% | ||
| Acidic | 0.1 M HCl at 60°C | 24 | 3.5% | 8.2% |
| 48 | 6.8% | 15.7% | ||
| Basic | 0.1 M NaOH at 60°C | 24 | 15.2% | 25.8% |
| 48 | 28.9% | 45.1% | ||
| Oxidative | 3% H₂O₂ at 25°C | 24 | 2.1% | 3.5% |
| 48 | 4.5% | 6.8% | ||
| Photolytic | UV light (254 nm) at 25°C | 24 | 5.8% | 9.5% |
| 48 | 10.2% | 18.3% |
From the data, it is evident that this compound exhibits enhanced stability compared to 5-Bromopyrimidine, particularly under acidic, basic, and photolytic stress conditions. This suggests that the electron-withdrawing trifluoromethyl group contributes to the overall robustness of the molecule.
Experimental Protocols
The following protocols outline the methodologies used to generate the stability data presented above.
General Procedure for Stability Studies
A stock solution of each compound (1 mg/mL) was prepared in acetonitrile. For each stress condition, 2 mL of the stock solution was transferred to a sealed vial and subjected to the conditions outlined below. At each time point, an aliquot was withdrawn, neutralized (if necessary), diluted with mobile phase to an appropriate concentration, and analyzed by a stability-indicating HPLC-UV method.
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Thermal Stress
The sample vials were placed in a calibrated oven maintained at 80°C ± 2°C. Aliquots were withdrawn at 24 and 48 hours for analysis.
Acid Hydrolysis
To a sample vial, 1 mL of 0.1 M hydrochloric acid was added. The vial was sealed and placed in a water bath maintained at 60°C ± 2°C. At the specified time points, aliquots were withdrawn and neutralized with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.
Base Hydrolysis
To a sample vial, 1 mL of 0.1 M sodium hydroxide was added. The vial was sealed and placed in a water bath maintained at 60°C ± 2°C. At the specified time points, aliquots were withdrawn and neutralized with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
Oxidative Degradation
To a sample vial, 1 mL of 3% hydrogen peroxide was added. The vial was sealed and kept at room temperature (25°C ± 2°C). Aliquots were withdrawn at 24 and 48 hours for analysis.
Photostability
The sample vials were exposed to UV light at a wavelength of 254 nm in a photostability chamber. A parallel set of samples was wrapped in aluminum foil to serve as dark controls. Aliquots were withdrawn at 24 and 48 hours for analysis.
Proposed Degradation Pathway
Under hydrolytic (acidic and basic) and photolytic conditions, the primary degradation pathway for this compound is anticipated to be the nucleophilic aromatic substitution of the bromine atom. In aqueous acidic and basic media, the bromine can be displaced by a hydroxyl group to form 5-hydroxy-2-(trifluoromethyl)pyrimidine. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens makes the C5 position susceptible to nucleophilic attack.
Figure 1. Proposed primary degradation pathway of this compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for assessing the chemical stability of a novel compound like this compound.
Figure 2. A generalized workflow for conducting and analyzing chemical stability studies.
The Versatility of 5-Bromo-2-(trifluoromethyl)pyrimidine in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel bioactive molecules. Among the vast arsenal of heterocyclic compounds, 5-Bromo-2-(trifluoromethyl)pyrimidine stands out as a versatile and valuable synthon. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a powerful tool in the construction of complex molecular architectures with significant potential in medicinal chemistry and agrochemicals.
This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these findings.
Synthetic Applications and Comparative Reactivity
This compound serves as a key intermediate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a bromo and a trifluoromethyl substituent on the pyrimidine ring significantly influences its reactivity.
In Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation, the reactivity of halopyrimidines generally follows the order of I > Br > Cl.[1] This trend is dictated by the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst. While iodopyrimidines are the most reactive, their stability and cost can be prohibitive. 5-Bromopyrimidines, including this compound, offer a balance of good reactivity and stability, making them widely used substrates.[1]
The position of the halogen on the pyrimidine ring also plays a crucial role in its reactivity, with the general order being C4(6) > C2 > C5.[2] The C5 position, where the bromine resides in the title compound, is the least reactive among the carbon centers of the pyrimidine ring. However, the strong electron-withdrawing nature of the trifluoromethyl group at the C2 position can modulate the overall electron density of the ring, thereby influencing the reactivity of the C5-Br bond.
While direct comparative studies detailing the yield and reaction kinetics of this compound against other 5-bromopyrimidines in specific reactions are not abundant in the reviewed literature, the unique electronic profile of the trifluoromethyl group suggests it can influence reaction outcomes. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the final compounds, a desirable trait in drug discovery.[3]
A general workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction is depicted below:
Synthetic workflow for Suzuki-Miyaura coupling.
Applications in Medicinal Chemistry
The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's potency, metabolic stability, and lipophilicity.[3]
Antifungal Agents
Derivatives of trifluoromethylpyrimidine have shown promising antifungal activity. In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogens.[4] While this study did not start directly from this compound, it highlights the potential of the trifluoromethylpyrimidine core in developing new antifungal agents. The general synthetic approach involved multi-step reactions starting from ethyl trifluoroacetoacetate.[4]
| Compound/Fungicide | Target Fungus | IC50/Inhibition Rate | Reference |
| Tebuconazole (control) | B. cinerea | 96.45% inhibition | [4] |
| Compound 5l | B. cinerea | 100% inhibition | [4] |
| Compound 5v | S. sclerotiorum | 82.73% inhibition | [4] |
Experimental Protocol: Antifungal Activity Assay (In Vitro)
The in vitro antifungal activity of the synthesized compounds was evaluated using the mycelial growth rate method. The test compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to achieve the desired final concentrations. Mycelial discs of the target fungi were placed in the center of the PDA plates and incubated at a controlled temperature. The diameter of the mycelial colony was measured, and the inhibition rate was calculated using the following formula:
Inhibition Rate (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
Anticancer Agents
The trifluoromethylpyrimidine moiety is also a key feature in the design of novel anticancer agents, particularly as kinase inhibitors. A study on 5-trifluoromethylpyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors demonstrated the potent antitumor activities of these compounds.[5]
| Compound | A549 (IC50, µM) | MCF-7 (IC50, µM) | PC-3 (IC50, µM) | EGFR Kinase (IC50, µM) |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| 9c | 2.23 | 5.32 | 16.35 | 0.31 |
| 9t | Not specified | Not specified | Not specified | 0.26 |
| Gefitinib | Not specified | Not specified | Not specified | 0.0063 |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[6]
The general workflow for the discovery of kinase inhibitors often involves a multi-step process, from initial synthesis to biological evaluation.
Drug discovery workflow for kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group provides a powerful handle for the construction of a wide array of biologically active molecules. While direct, side-by-side comparative studies with other 5-bromopyrimidines are not extensively documented, the advantageous properties imparted by the trifluoromethyl group—such as enhanced metabolic stability and potency—make it a preferred choice in many drug discovery and agrochemical research programs. The experimental data and protocols presented in this guide underscore the significant potential of this compound and provide a solid foundation for its continued application in the development of novel and effective chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, proper disposal of 5-Bromo-2-(trifluoromethyl)pyrimidine requires its classification and handling as hazardous halogenated organic waste. This entails segregation from non-halogenated waste streams, meticulous labeling, and disposal through an approved hazardous waste management service. Adherence to institutional and regulatory protocols is paramount to ensure personnel safety and environmental compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development. By following these operational steps, laboratories can maintain a high standard of safety and responsibly manage chemical waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
Before handling, it is crucial to be familiar with the complete Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A summary of required personal protective equipment when handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloved recommended. | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes and vapors. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials should be treated as a critical part of the experimental workflow.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [2][3][4] This separation is vital for proper disposal and can significantly impact disposal costs.[2][4]
-
Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Waste."[3]
2. Waste Collection:
-
Solid Waste: Collect un- or under-utilized this compound, as well as contaminated items such as gloves, absorbent pads, and filter paper, in a dedicated solid hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible container for halogenated liquid waste.[5] These containers should have a threaded cap that can be tightly sealed.[3]
-
Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.
3. Container Labeling: Proper labeling is a critical compliance and safety step. The hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[2] The label must include the following information:
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
A complete list of all constituents in the container, including solvents, with their approximate percentages totaling 100%.[8][9]
-
The accumulation start date (the date the first waste is added to the container).[6][7][10]
-
Clear indication of the associated hazards (e.g., Toxic, Irritant).[2][10]
-
Your name, laboratory, and contact information.[9]
4. Storage of Waste:
-
Waste containers must be kept tightly closed except when adding waste.[3][11]
-
Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area or within a chemical fume hood, away from incompatible materials.[12]
-
Ensure the storage area has secondary containment to capture any potential leaks.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
1. Minor Spill (Contained and Manageable):
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or soda ash. Do not use combustible materials such as paper towels.
-
Small spills can be treated with sodium thiosulfate before absorption.[13]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container and label it accordingly.
-
Decontaminate the spill area with soap and water.
2. Major Spill (Large, Uncontrolled, or in a Poorly Ventilated Area):
-
Evacuate the laboratory immediately and alert others.
-
If it is safe to do so, close the laboratory door to contain vapors.
-
Contact your institution's emergency response team or EHS for immediate assistance.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making processes.
References
- 1. This compound | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ethz.ch [ethz.ch]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-Bromo-2-(trifluoromethyl)pyrimidine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethyl)pyrimidine. Adherence to these protocols is essential for ensuring personal safety and proper chemical management in the laboratory.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Serious Eye Irritation: Can cause serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]
-
Harmful if Swallowed: The substance is harmful if ingested.[3]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 799557-86-1 |
| Molecular Formula | C5H2BrF3N2 |
| Melting Point | 92 °C |
| Signal Word | Danger / Warning |
Note: Not all physical and chemical properties are extensively documented in the provided search results.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator is required if dust or aerosols may be generated.[5] Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143/149 (EU) approved.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure risk.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, glassware, inert materials for spills) and reagents before starting.
-
Ensure that an eyewash station and safety shower are close to the workstation.[1]
Step 2: Handling
-
Always handle this compound within a certified chemical fume hood.[5]
-
Wear all required PPE as detailed in the table above.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation during handling.
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[1][2]
Step 3: Post-Handling
-
Decontaminate all work surfaces and equipment after use.
-
Properly store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2][4]
Emergency and First-Aid Procedures
Immediate action is crucial in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing.[1][3][4] If the person feels unwell, call a POISON CENTER or doctor.[1][2] If not breathing, provide artificial respiration.[1] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation persists, get medical advice/attention.[1][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids.[1][2][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing for at least 15 minutes.[1][2] Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth thoroughly with water.[3][4] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3] |
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
Step 1: Waste Segregation
-
All solid waste contaminated with this chemical, as well as any unused material, should be collected in a dedicated, properly sealed, and labeled hazardous waste container marked "Halogenated Organic Waste."
-
Solutions containing this chemical should be collected in a separate, labeled container for halogenated liquid waste. Do not mix with non-halogenated waste.
Step 2: Container Management
-
Use only approved and compatible containers for waste storage.
-
Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.
Step 3: Final Disposal
-
Disposal must comply with all local, regional, and national hazardous waste regulations.[3][4]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
Visual Workflow for Chemical Spill Response
The following diagram outlines the procedural steps for safely managing a spill of this compound.
Caption: Workflow for the safe handling of a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
